2-Bromo-1,5-difluoro-3-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPTYIIKJMNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648642 | |
| Record name | 2-Bromo-1,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877161-74-5 | |
| Record name | 2-Bromo-1,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIFLUORO-6-NITROBROMOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-1,5-difluoro-3-nitrobenzene CAS number 877161-74-5
An In-depth Technical Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS Number: 877161-74-5)
This technical guide provides a comprehensive overview of this compound, a halogenated nitroaromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis.
Core Compound Information
This compound is a substituted aromatic compound with the CAS number 877161-74-5. Its structure features a benzene ring functionalized with one bromine atom, two fluorine atoms, and a nitro group. This combination of electron-withdrawing groups makes it a potentially valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 877161-74-5 | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [2][3][4][5] |
| Molecular Weight | 237.99 g/mol | [1][6][7] |
| Purity | Typically ≥95% | [5] |
| Predicted Boiling Point | 214.5 ± 35.0 °C at 760 mmHg | [4] |
| Predicted Density | 1.9 ± 0.1 g/cm³ | [4] |
| Predicted Flash Point | 83.5 ± 25.9 °C | [4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily available scientific literature, a likely synthetic route involves the nitration of a corresponding bromo-difluoro-benzene precursor. The synthesis of a structurally similar compound, 2,4-Difluoro-3-bromo-1-nitrobenzene, provides a valuable reference protocol.
Hypothetical Synthetic Pathway for this compound
A plausible synthetic route would start from 1-bromo-3,5-difluorobenzene. The nitration of this precursor would introduce the nitro group onto the benzene ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired isomer.
Caption: Hypothetical synthesis of this compound.
Reference Experimental Protocol: Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene
This protocol describes the synthesis of a similar compound and can be adapted by researchers as a starting point for the synthesis of this compound.
Materials:
-
1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol)[8]
-
Concentrated sulfuric acid (48 ml)[8]
-
Concentrated nitric acid (70%, 8 ml)[8]
-
Ice (300 ml)[8]
-
Methylene chloride[8]
-
Saturated sodium bicarbonate solution[8]
-
Magnesium sulfate[8]
-
Isopropyl ether[8]
Procedure:
-
A solution of 1,3-difluoro-2-bromobenzene in concentrated sulfuric acid was stirred vigorously at ambient temperature.[8]
-
Concentrated nitric acid was added dropwise, ensuring the internal temperature of the reaction mixture did not exceed 55°C.[8]
-
The reaction mixture was stirred for an additional 15 minutes and then poured onto ice.[8]
-
The aqueous mixture was extracted three times with methylene chloride.[8]
-
The combined organic layers were washed three times with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and filtered.[8]
-
The solvent was removed in vacuo to yield a yellow solid.[8]
-
Recrystallization from isopropyl ether afforded a white solid.[8]
Workflow for the Synthesis of a Halogenated Nitrobenzene
The following diagram illustrates a general workflow for the synthesis and purification of a halogenated nitrobenzene compound, based on the reference protocol.
Caption: General workflow for synthesis and purification.
Applications in Research and Drug Development
While specific biological activities or drug development applications for this compound are not extensively documented in public literature, its structural motifs are common in medicinal chemistry. Halogenated nitroaromatic compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]
The presence of bromine and fluorine atoms, along with a nitro group, provides multiple reaction sites for further chemical modifications. For instance, the nitro group can be reduced to an amine, which is a common precursor for a wide range of functional groups. The bromine atom can participate in cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The fluorine atoms can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are important considerations in drug design.
Potential Reaction Pathways for Derivatization
The structure of this compound allows for several potential derivatization strategies that are valuable in the synthesis of novel compounds.
Caption: Potential derivatization pathways.
Safety Information
References
- 1. 877161-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]
- 3. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]
- 4. 2-Bromo-3,4-difluoro-1-nitrobenzene | CAS#:877161-74-5 | Chemsrc [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. prepchem.com [prepchem.com]
physical and chemical properties of 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No. 877161-74-5). While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles available information and presents data from closely related isomers to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers molecular and physical properties, expected chemical reactivity, potential synthetic pathways, and general experimental protocols for analysis. Visualizations are provided to illustrate a potential synthesis route and a standard analytical workflow.
Introduction
This compound is a halogenated nitroaromatic compound. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, which allows for the introduction of various functional groups. The presence of bromine, fluorine, and nitro groups on the benzene ring creates a unique electronic environment, making it a potentially valuable building block in the synthesis of complex organic molecules, including novel pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the nitro and fluoro substituents, combined with the bromo group's utility in cross-coupling reactions, makes this molecule a target for further investigation.
Molecular and Physical Properties
| Property | Value/Information | Source |
| CAS Number | 877161-74-5 | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | General observation for similar compounds |
| Melting Point | Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted boiling point of 259.0 ± 35.0 °C. Increased halogenation generally elevates melting points.[3] | [4] |
| Boiling Point | Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted boiling point of 259.0 ± 35.0 °C. | [4] |
| Density | Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted density of 1.890 ± 0.06 g/cm³. | [4] |
| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. | General property of similar compounds |
| SMILES | [O-]--INVALID-LINK--C1=CC(F)=CC(F)=C1Br | [5] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This activates the ring towards nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly activated.
-
Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., Sn/HCl). The resulting aniline derivative is a key intermediate for further functionalization, including diazotization and amide bond formation.
-
Reactivity of Halogens: The reactivity of the halogens in SNAr reactions is influenced by their position relative to the nitro group. Fluorine atoms are generally good leaving groups in activated aromatic systems. The bromine atom is less prone to nucleophilic displacement but is ideal for cross-coupling reactions. Primary amines have been shown to displace a nitro group in some polyhalogenated nitrobenzenes, while secondary amines may replace a chlorine atom ortho to a nitro group.[6]
Potential Synthesis Route
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible route can be conceptualized based on standard aromatic chemistry transformations, such as the nitration of a corresponding bromo-difluoro-benzene precursor. The synthesis of a related isomer, 1-Bromo-2,5-difluoro-3-nitrobenzene, involves the bromination of a difluoro-nitrobenzoic acid derivative.[7]
Below is a conceptual workflow for a potential synthesis:
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, general methodologies for the analysis of halogenated nitrobenzenes can be applied.
Purity Assessment and Characterization
A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity and confirming the structure of the compound.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is a common starting point. Phenyl-Hexyl or PFP columns may offer better selectivity for isomers.[8]
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically used.[8]
-
Detection: UV detection at a wavelength around 254 nm is suitable for aromatic nitro compounds.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to separate volatile impurities and isomers.
-
MS provides information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation. The presence of bromine would result in a characteristic isotopic pattern (M+ and M+2 peaks of similar intensity).[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide information on the aromatic protons.
-
¹³C NMR will show the carbon skeleton.
-
¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.
-
For the related isomer 1-Bromo-2,5-difluoro-3-nitrobenzene, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 7.76 (ddd, 1H) and 7.64 (ddd, 1H).[7]
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1500-1570 cm⁻¹ and 1335-1370 cm⁻¹.
-
C-F stretching vibrations are typically observed in the 1000-1350 cm⁻¹ region.
-
C-Br stretching is expected in the 500-600 cm⁻¹ range.
-
General Analytical Workflow
The following diagram illustrates a typical workflow for the purification and analysis of a synthesized halogenated nitrobenzene compound.
References
- 1. 877161-74-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Polyhalogenonitrobenzenes and derived compounds. Part 1. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 1-BroMo-2,5-difluoro-3-nitrobenzene | 741721-51-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
Technical Guide: Physicochemical Properties and Characterization of 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of 2-Bromo-1,5-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound of interest in synthetic chemistry and drug discovery. The document outlines its fundamental molecular characteristics and presents a generalized workflow for the characterization and preliminary screening of such novel chemical entities.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Citation |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| Molecular Weight | 237.99 g/mol | [1][2][3] |
| Monoisotopic Mass | 236.92370 Da | [2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of substituted nitrobenzenes can be complex and are often proprietary or specific to the research context. However, a general synthetic approach for a related compound, 2,5-difluoro-3-bromonitrobenzene, involves the reaction of a substituted benzoic acid with mercury(II) oxide and bromine in a suitable solvent, followed by purification using column chromatography.[4] Characterization of the final product typically employs techniques such as ¹H NMR spectroscopy to confirm the structure.[4]
For handling and safety, it is important to note that analogous compounds are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, and can cause skin and serious eye irritation.[2][3] Standard laboratory safety protocols, including the use of personal protective equipment, are therefore mandatory.
Generalized Research Workflow
The following diagram illustrates a generalized workflow for the characterization and initial evaluation of a novel chemical compound like this compound. This logical progression ensures that a comprehensive data package is developed, guiding further research and development efforts.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1,2-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 53216218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BroMo-2,5-difluoro-3-nitrobenzene | 741721-51-7 [chemicalbook.com]
A Comprehensive Technical Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,5-difluoro-3-nitrobenzene, identified by the CAS number 877161-74-5, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1][2][3] Its structure, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, makes it an exceptionally versatile building block. The strategic placement of these electron-withdrawing groups activates the aromatic ring, rendering it susceptible to various chemical transformations. This guide provides a detailed overview of its chemical properties, a representative synthetic protocol, and its applications, particularly in the realm of pharmaceutical and materials science research.
The electron-deficient nature of the benzene ring in this compound makes it a valuable intermediate. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a route for further derivatization. This multi-functional nature allows for sequential and regioselective introduction of various moieties, making it a key precursor in the synthesis of complex molecular architectures.
Physicochemical Properties
The key physicochemical properties of this compound (CAS: 877161-74-5) are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 877161-74-5 | [2][3] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2][4] |
| Molecular Weight | 237.99 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 66-70 °C | [1] |
| Purity | ≥95% | [4] |
| Density | 1.869 g/cm³ | [1] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1] |
Synthesis and Reactivity
The synthesis of substituted nitroaromatic compounds like this compound typically involves electrophilic aromatic substitution, specifically nitration, of a corresponding substituted benzene precursor. The reactivity of the compound is dominated by the influence of its substituents. The electron-withdrawing nitro and fluoro groups activate the ring for nucleophilic aromatic substitution, while the bromo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be selectively reduced to an aniline derivative, opening up a vast array of subsequent chemical transformations.
Experimental Protocols
Objective: To synthesize a bromodifluoronitrobenzene derivative through electrophilic nitration.
Materials:
-
1,3-difluoro-2-bromobenzene (precursor)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Methylene Chloride (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Isopropyl Ether
-
Ice
Procedure:
-
A solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is stirred vigorously at ambient temperature.[5]
-
Concentrated nitric acid (70%, 8 ml) is added dropwise to the reaction mixture. The rate of addition is controlled to ensure the internal temperature does not exceed 55°C.[5]
-
After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.[5]
-
The reaction mixture is then carefully poured onto ice (300 ml) to quench the reaction.[5]
-
The aqueous mixture is extracted three times with methylene chloride.[5]
-
The combined organic layers are washed three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]
-
The organic layer is dried over magnesium sulfate and then filtered.[5]
-
The solvent is removed in vacuo to yield a yellow solid.[5]
-
The crude product is recrystallized from isopropyl ether to afford the purified product.[5]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a bromodifluoronitrobenzene compound via electrophilic nitration of a suitable precursor.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
Halogenated and nitrated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1]
-
Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The different functional groups allow for a variety of chemical modifications, such as the introduction of new carbon-carbon bonds via Suzuki or Stille coupling at the bromine position, or the formation of anilines by reducing the nitro group, which are key intermediates for many drugs.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on functionalized aromatic intermediates.
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including polymers and organic electronic materials, due to the unique properties imparted by fluorine atoms.
The presence of multiple reactive sites on this compound allows chemists to design and execute complex synthetic strategies to access novel chemical entities with potential biological activity or unique material properties.
References
- 1. 2-Bromo-3 4-difluoro-1-nitrobenzene CAS:877161-74-5 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 2. 877161-74-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 877161-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. prepchem.com [prepchem.com]
In-Depth Technical Guide to the Safe Handling of 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No. 877161-74-5). Due to the limited availability of a complete, verified SDS for this specific compound, this guide synthesizes information from supplier data for the exact CAS number and extrapolates necessary details from the SDSs of structurally similar halogenated nitroaromatic compounds. All extrapolated information should be treated with due caution.
Chemical Identification and Physical Properties
This section details the fundamental identification and physical characteristics of this compound.
| Property | Value | Source |
| Chemical Name | This compound | Alachem Co., Ltd.[1] |
| CAS Number | 877161-74-5 | Apollo Scientific[2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | Alachem Co., Ltd.[1] |
| Molecular Weight | 237.99 g/mol | Alachem Co., Ltd.[1] |
| Appearance | Pale yellow solid | Generic Pharmaceutical Patent[3] |
| Melting Point | 66-70 °C | Generic Pharmaceutical Patent[3] |
| Solubility | Insoluble in water, soluble in organic solvents | Generic Pharmaceutical Patent[3] |
| Purity | ≥95% - 98% | Synquest Labs[4], Apollo Scientific[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
(Source: Echemi[5])
GHS Pictograms:
Signal Word: Warning[5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[6] |
Handling Procedures
All handling of this volatile and potentially toxic compound should be conducted within a properly functioning chemical fume hood.[7]
Caption: Workflow for the safe handling of this compound.
Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate response is critical in case of accidental exposure or release.
First-Aid Measures
The following first-aid measures are recommended based on data for structurally similar compounds.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Fire-Fighting Measures
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Firefighters should wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
For spills, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid allowing the chemical to enter drains or waterways.
Caption: Emergency response workflow for an accidental release.
Toxicological and Ecological Information
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
This guide is intended for informational purposes and should be used in conjunction with institutional safety protocols and professional judgment. Always consult the most up-to-date safety information available and handle all chemicals with the utmost care.
References
- 1. 877161-74-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. 877161-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 2-Bromo-3,4-difluoro-1-nitrobenzene CAS 877161-74-5 - High Purity Medicine Grade at Best Price [nbinnochem.com]
- 4. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Bromo-1,5-difluoro-3-nitrobenzene in Organic Solvents
Disclaimer: After a comprehensive review of publicly available scientific literature and chemical databases, no specific quantitative solubility data for 2-Bromo-1,5-difluoro-3-nitrobenzene was found. This guide therefore provides a framework for researchers, scientists, and drug development professionals on determining the solubility of this compound, including general principles, detailed experimental methodologies, and a workflow for solubility assessment. The principles and methods described are standard practices in chemical and pharmaceutical sciences and are directly applicable to this compound.
Introduction
This compound (C₆H₂BrF₂NO₂) is a substituted nitrobenzene compound.[1] Its structural features—a halogenated and nitrated aromatic ring—suggest it is a non-polar to moderately polar molecule. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The general principle of "like dissolves like" provides a preliminary qualitative prediction of its solubility: it is expected to be more soluble in non-polar or moderately polar organic solvents and poorly soluble in highly polar solvents like water.[3][4]
Predicted Solubility Profile
While quantitative data is unavailable, a qualitative assessment can be made based on its structure. The presence of the nitro group and fluorine atoms introduces polarity, but the overall benzene ring and the bromine atom contribute to its non-polar character. Therefore, it is likely to be soluble in a range of common organic solvents. For instance, a synthesis of a related compound, 2,5-difluoro-3-bromonitrobenzene, utilized a mixture of hexane and ethyl acetate for purification via column chromatography, implying its solubility in these solvents.[1] Another similar compound, 2-Bromo-3-fluoronitrobenzene, is reported to be soluble in organic solvents such as ethanol, ether, and dichloromethane, but only slightly soluble in water.[5]
Quantitative Solubility Data
As noted, specific quantitative solubility data for this compound is not available in the current body of scientific literature. To provide a reference for researchers, the following table is a template that should be used to present experimentally determined solubility data.
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Hexane | Non-polar | 25 | Data to be determined | Data to be determined |
| e.g., Toluene | Non-polar | 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| e.g., Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| e.g., Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| e.g., Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a solid compound like this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.[6]
1. Isothermal Shake-Flask Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
-
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that the solution is saturated.[6]
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days, and a preliminary study should be conducted to determine the time to reach equilibrium.
-
Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
2. Qualitative Solubility Test
A simpler, qualitative test can provide a quick assessment of solubility in various solvents.[7]
-
Procedure:
-
Place a small, measured amount (e.g., 25 mg) of this compound into a small test tube.[7]
-
Add a small volume (e.g., 0.75 mL) of the solvent in portions while shaking vigorously.[7]
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble in that solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isothermal shake-flask method for determining solubility.
Caption: Workflow for determining solubility via the isothermal shake-flask method.
References
- 1. 1-BroMo-2,5-difluoro-3-nitrobenzene | 741721-51-7 [chemicalbook.com]
- 2. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.ws [chem.ws]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Analysis of 2-Bromo-1,5-difluoro-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the available ¹H NMR and a discussion on the expected ¹⁹F NMR spectral data for the compound 2-Bromo-1,5-difluoro-3-nitrobenzene. This information is critical for the structural elucidation and purity assessment of this important synthetic intermediate used in pharmaceutical and materials science research.
Summary of ¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides key insights into the substitution pattern of the aromatic ring. The available data, acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), reveals two distinct signals in the aromatic region.[1]
| Signal | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 7.76 | ddd |
| H-4 | 7.64 | ddd |
Table 1: ¹H NMR Spectral Data for this compound. [1]
Expected ¹⁹F NMR Spectral Data
While experimental ¹⁹F NMR data for this compound is not currently available in public databases, we can predict the expected spectral features based on the molecular structure. The ¹⁹F NMR spectrum is anticipated to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-1 and C-5 positions.
The chemical shifts of these fluorine atoms will be influenced by the electronic effects of the adjacent bromine and nitro groups. Furthermore, the signals are expected to exhibit splitting due to:
-
¹H-¹⁹F coupling (JHF): Each fluorine signal will be split by the adjacent proton.
-
¹⁹F-¹⁹F coupling (JFF): The two fluorine atoms will couple with each other, with the magnitude of the coupling constant dependent on the number of bonds separating them.
A comprehensive analysis of a future experimental ¹⁹F NMR spectrum would provide precise chemical shifts and coupling constants, offering valuable confirmation of the compound's structure.
Experimental Protocol: NMR Spectroscopy of Fluoronitrobenzenes
The following provides a general experimental protocol for the acquisition of ¹H and ¹⁹F NMR spectra of fluoronitrobenzene compounds, based on standard laboratory practices.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
- Ensure the solvent is of high purity to avoid extraneous signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
- The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Standard acquisition parameters for a ¹H spectrum are typically employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- The spectral width should be set to cover the aromatic region (typically 6-9 ppm).
- The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
3. ¹⁹F NMR Acquisition:
- ¹⁹F NMR spectra should be acquired on a spectrometer equipped with a multinuclear probe.
- The spectral width for a ¹⁹F spectrum needs to be significantly larger than for a ¹H spectrum due to the wider chemical shift range of fluorine. A typical starting point for aromatic fluorine compounds is a spectral width of approximately 200-300 ppm.
- The transmitter offset should be set to the expected chemical shift region for fluoronitrobenzenes.
- Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets or multiplets arising only from ¹⁹F-¹⁹F couplings.
- The chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).
Visualizing Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of this compound and the expected coupling interactions that give rise to the observed NMR signal multiplicities.
Figure 1: Molecular structure of this compound.
Figure 2: Expected NMR coupling interactions in this compound.
References
Commercial Sourcing and Synthetic Utility of 2-Bromo-1,5-difluoro-3-nitrobenzene: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the availability and reactivity of key building blocks are of paramount importance. This guide provides an in-depth overview of the commercial suppliers of 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No. 877161-74-5), a versatile intermediate, and details its synthetic applications with a focus on experimental protocols.
Commercial Availability
A critical first step in any research and development workflow is securing a reliable source of starting materials. This compound is available from a number of commercial suppliers, with varying purity levels, quantities, and lead times. The following table summarizes the offerings from several key vendors to facilitate procurement decisions.
| Supplier | Catalog Number | Purity | Available Quantities | Price | Lead Time |
| Apollo Scientific | MFCD04112512 | Not Specified | 1g, 5g, 25g, 100g | £20.00 (1g) to £1,213.00 (100g) | 2-3 weeks (Out of Stock)[1] |
| Alachem Co., Ltd. | GN1019 | Not Specified | R&D to industrial scale | Inquire | Not Specified[2] |
| SynQuest Laboratories | 4654-B-1G | 95% | Not Specified | Inquire | Not Specified[3] |
| ChemShuttle | 180546 | 95% | 1g, 5g, 10g, 25g | $4,800.00 (1g) | Inquire[4] |
| CP Lab Safety | - | 95% | 25g | Inquire | Not Specified[5] |
| Oakwood Products | 233851 | 94% | Not Specified | Inquire | Not Specified[6] |
It is important to note that the nitro group makes this compound an electron-deficient aromatic system, activating it for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7]
Experimental Protocols
The synthetic utility of this compound is exemplified by its use as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. A recent patent highlights its application in the synthesis of small molecule inhibitors of the KRAS G12D mutant, a key target in cancer therapy.[3]
Synthesis of this compound (Int-LLL1)
This protocol describes the synthesis of the title compound from 2,4-difluoro-6-nitroaniline.
Procedure: To a solution of tert-butyl nitrite (22.21 g, 215 mmol) and copper(II) bromide (38.5 g, 172 mmol) in MeCN (100 mL) was added a solution of 2,4-difluoro-6-nitroaniline (25 g, 144 mmol) in MeCN (100 mL) at 0°C under a nitrogen atmosphere. The reaction mixture was then stirred at 60°C for 16 hours. The solvent was evaporated under reduced pressure. The residue was diluted with water (100 mL) and EtOAc (100 mL) and filtered. The filtrate was separated, and the aqueous layer was extracted with EtOAc (3 x 80 mL). The combined organic layers were washed with brine (2 x 100 mL), dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product was purified by flash silica gel chromatography (Eluent: Petroleum ether) to yield this compound.[3]
Reduction to 2-bromo-3,5-difluoroaniline (Int-LLL2)
The nitro group of this compound can be readily reduced to an amine, providing a key functional group for further derivatization.
Procedure: To a solution of this compound (58 g, 244 mmol) in EtOH (250 mL) and AcOH (125 mL) was added iron powder (68.0 g, 1220 mmol). The reaction was stirred at 60°C for 6 hours.[3] This aniline derivative can then be used in a variety of subsequent reactions, such as amide bond formation or further cross-coupling reactions.
Key Synthetic Transformations and Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for procuring and utilizing this compound in a research setting.
References
- 1. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 4. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 7. CN118255760A - ä¸ç§å§å¶ç±»ååç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]
In-Depth Structural Analysis of 2-Bromo-1,5-difluoro-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the aromatic compound 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No: 877161-74-5). Due to the limited availability of direct experimental data for this specific isomer, this document also incorporates and compares data from closely related isomers to provide a thorough understanding of its structural and physicochemical properties. This guide covers key identifiers, physicochemical properties, a plausible synthetic protocol, and a discussion of expected spectroscopic characteristics. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and materials science.
Introduction
This compound is a halogenated nitroaromatic compound. Such compounds are of significant interest in organic synthesis and drug discovery due to their versatile reactivity. The presence of electron-withdrawing fluorine and nitro groups, combined with a bromine atom, makes the benzene ring susceptible to various nucleophilic substitution and cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, making it a potentially valuable building block for complex molecular architectures.
This guide summarizes the known information on this compound and provides context through comparative data from its isomers.
Physicochemical and Structural Data
The fundamental physicochemical properties of this compound and its isomers are crucial for its application in research and development. While experimental data for the target compound is scarce, its basic properties are listed below and compared with related isomers.
Key Identifiers and Properties
| Property | This compound | 5-Bromo-1,3-difluoro-2-nitrobenzene | 5-Bromo-1,2-difluoro-3-nitrobenzene |
| CAS Number | 877161-74-5[1][2] | 147808-42-2 | 1261988-16-2[3][4] |
| Molecular Formula | C₆H₂BrF₂NO₂[2][5] | C₆H₂BrF₂NO₂[6] | C₆H₂BrF₂NO₂[3] |
| Molecular Weight | 237.99 g/mol [2][5] | 237.99 g/mol [6] | 237.99 g/mol [3] |
| IUPAC Name | This compound | 5-bromo-1,3-difluoro-2-nitrobenzene[6] | 5-bromo-1,2-difluoro-3-nitrobenzene[3] |
| SMILES | FC1=C(--INVALID-LINK--=O)C(Br)=C(F)C=C1 | C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)Br[6] | C1=C(C=C(C(=C1--INVALID-LINK--[O-])F)F)Br[3] |
| Topological Polar Surface Area (TPSA) | 43.14 Ų (Predicted) | 45.8 Ų (Computed) | 45.8 Ų (Computed)[3] |
| logP | 2.6355 (Predicted) | 2.6 (Computed) | 2.6 (Computed)[3] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis would likely proceed via the electrophilic nitration of 1-bromo-2,4-difluorobenzene. The directing effects of the fluorine and bromine substituents would guide the position of the incoming nitro group.
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Nitration
The following is a generalized experimental protocol based on the synthesis of a related isomer, 2,4-Difluoro-3-bromo-1-nitrobenzene[7]. This protocol would likely require optimization for the synthesis of the target compound.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methylene Chloride (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Isopropyl Ether
Procedure:
-
A solution of 1-bromo-2,4-difluorobenzene in concentrated sulfuric acid is stirred vigorously at ambient temperature in a reaction flask.
-
Concentrated nitric acid is added dropwise to the reaction mixture, ensuring the internal temperature does not exceed 55°C.
-
The reaction mixture is stirred for a further 15-30 minutes after the addition is complete.
-
The reaction mixture is then carefully poured onto ice.
-
The aqueous mixture is extracted three times with methylene chloride.
-
The combined organic layers are washed three times with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as isopropyl ether to afford the final product.
Structural and Spectroscopic Analysis
Detailed spectroscopic data for this compound is not publicly available. This section outlines the expected spectroscopic features based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, each corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding bromine, fluorine, and nitro substituents.
-
¹³C NMR: The spectrum will display six distinct signals for the carbon atoms of the benzene ring. The carbon atoms attached to the fluorine, bromine, and nitro groups will show characteristic chemical shifts and C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group.
-
Asymmetric NO₂ Stretch: Expected in the region of 1500-1560 cm⁻¹.
-
Symmetric NO₂ Stretch: Expected in the region of 1335-1370 cm⁻¹.
-
C-F Stretch: Strong absorptions are expected in the 1100-1400 cm⁻¹ region.
-
C-Br Stretch: Typically observed in the 500-650 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Also present in their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.99 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Computational Analysis
While no specific computational studies for this compound were found, Density Functional Theory (DFT) calculations are a powerful tool for predicting its structural and electronic properties.
Predicted Molecular Properties
A computational analysis workflow would provide valuable insights.
Caption: A typical workflow for the computational analysis of a molecule.
Such calculations would yield:
-
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Predicted Spectroscopic Data: Theoretical NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
Reactivity and Potential Applications
The structural features of this compound suggest several potential applications in organic synthesis.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro and fluoro groups activate the aromatic ring for SₙAr reactions, allowing for the displacement of the fluorine atoms by various nucleophiles.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized.
These reactive sites make this compound a potentially useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.
Conclusion
This compound is a halogenated nitroaromatic compound with significant potential as a synthetic building block. While direct and detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on available information and comparative analysis with related compounds. The presented physicochemical data, proposed synthetic methodology, and expected spectroscopic features offer a valuable resource for researchers. Further experimental and computational studies are warranted to fully elucidate the properties and reactivity of this compound, which will undoubtedly expand its applications in chemical synthesis and drug discovery.
References
- 1. 877161-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 5-Bromo-1,2-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 53216218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
- 5. 877161-74-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene from 1,3-Difluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene, a valuable building block in medicinal chemistry and drug development. The synthesis commences with 1,3-difluorobenzene and proceeds through a two-step reaction sequence involving nitration followed by bromination. This approach is designed to ensure high regioselectivity and yield of the final product. The protocols provided herein are based on established chemical principles for electrophilic aromatic substitution on deactivated ring systems.
Introduction
Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive starting material for the introduction of further functionalities. The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the bromo and nitro groups offer versatile handles for subsequent chemical transformations such as cross-coupling reactions and reductions. This protocol details a reliable synthetic route starting from commercially available 1,3-difluorobenzene.
Overall Reaction Scheme
The synthesis of this compound from 1,3-difluorobenzene is achieved in two sequential steps:
-
Nitration: 1,3-Difluorobenzene is first nitrated to produce the intermediate, 1,3-difluoro-5-nitrobenzene.
-
Bromination: The resulting 1,3-difluoro-5-nitrobenzene is then brominated to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Difluoro-5-nitrobenzene
Principle: The nitration of 1,3-difluorobenzene is an electrophilic aromatic substitution reaction. The two fluorine atoms are ortho, para-directing; however, to achieve substitution at the 5-position, which is meta to both fluorine atoms, specific reaction conditions are required. The use of a standard nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) under controlled temperatures allows for the formation of the desired 1,3-difluoro-5-nitrobenzene intermediate.
Materials:
-
1,3-Difluorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.
-
To a separate flask containing 1,3-difluorobenzene, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1,3-difluoro-5-nitrobenzene can be purified by vacuum distillation.
Step 2: Synthesis of this compound
Principle: The bromination of 1,3-difluoro-5-nitrobenzene is also an electrophilic aromatic substitution. The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. The fluorine atoms are also deactivating but are ortho, para-directing. The combined directing effects of the nitro group (at C5) and the fluorine atoms (at C1 and C3) favor the substitution of bromine at the C2 position. Due to the strongly deactivated nature of the aromatic ring, a potent brominating agent is required. A mixture of bromine and nitric acid in concentrated sulfuric acid can serve as an effective brominating system for such deactivated substrates.
Materials:
-
1,3-Difluoro-5-nitrobenzene
-
Bromine
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (96-98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,3-difluoro-5-nitrobenzene in concentrated sulfuric acid.
-
To this solution, add bromine.
-
Slowly add concentrated nitric acid dropwise to the mixture while maintaining the temperature between 60-80°C.
-
Stir the reaction mixture at this temperature for 3-6 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Product | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1,3-Difluorobenzene | 1,3-Difluoro-5-nitrobenzene | HNO₃, H₂SO₄ | 0 - RT | 1 - 2 | 75-85 | >98 |
| 2 | 1,3-Difluoro-5-nitrobenzene | This compound | Br₂, HNO₃, H₂SO₄ | 60 - 80 | 3 - 6 | 60-70 | >99 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 83 | -59 | 1.157 |
| 1,3-Difluoro-5-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 176-177 | ~17 | 1.407 |
| This compound | C₆H₂BrF₂NO₂ | 237.99 | - | - | - |
Note: The physicochemical properties of the final product may not be extensively reported and should be determined experimentally.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Directing Groups in Bromination
Caption: Directing effects on the bromination of 1,3-difluoro-5-nitrobenzene.
Application Notes and Protocols: Nitration of 1-Bromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nitration of 1-bromo-3,5-difluorobenzene, a key reaction in the synthesis of specialized chemical intermediates for the pharmaceutical and agrochemical industries. Due to the limited availability of specific published protocols for this reaction, this application note outlines predicted reaction conditions and a representative experimental protocol based on established principles of electrophilic aromatic substitution and analogous reactions reported for similar substrates. The expected regioselectivity and methods for product isolation and purification are also discussed.
Introduction
1-Bromo-3,5-difluorobenzene is a valuable building block in organic synthesis. The introduction of a nitro group onto this scaffold via electrophilic aromatic substitution provides a versatile handle for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution. The directing effects of the bromo and fluoro substituents play a crucial role in determining the regiochemical outcome of the nitration. Both bromine and fluorine are ortho-, para-directing, yet deactivating groups. In 1-bromo-3,5-difluorobenzene, the positions ortho to the fluorine atoms are C2, C4, and C6, while the positions ortho and para to the bromine atom are C2, C6, and C4. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the C2, C4, and C6 positions. Steric hindrance from the bromine atom at C1 may influence the ratio of the resulting isomers, with substitution at the C4 position often being favored.
Predicted Reaction and Products
The nitration of 1-bromo-3,5-difluorobenzene is expected to proceed via an electrophilic aromatic substitution mechanism, yielding a mixture of constitutional isomers. The primary products anticipated are 1-bromo-3,5-difluoro-2-nitrobenzene and 1-bromo-3,5-difluoro-4-nitrobenzene.
Reaction Scheme:
Representative Experimental Protocol
The following protocol is a representative procedure for the nitration of 1-bromo-3,5-difluorobenzene, adapted from standard and analogous nitration reactions of other halogenated benzenes.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.
-
Addition of Substrate: To the cooled and stirred nitrating mixture, add 1-bromo-3,5-difluorobenzene dropwise at a rate that maintains the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction process two to three times.
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the isomeric products.
Data Presentation: Predicted Reaction Conditions
| Parameter | Condition |
| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ |
| Stoichiometry | 1.0 - 1.2 equivalents of HNO₃ per equivalent of substrate |
| Solvent | Concentrated H₂SO₄ |
| Temperature | 0 - 10 °C |
| Reaction Time | 1 - 3 hours (monitor by TLC) |
| Work-up | Quenching on ice, extraction, and washing |
| Purification | Column chromatography (silica gel) |
| Predicted Major Isomer | 1-bromo-3,5-difluoro-4-nitrobenzene |
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 1-bromo-3,5-difluorobenzene.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Always add acid to water, not the other way around, during the work-up procedure.
Conclusion
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides detailed protocols and compiled data for the use of 2-Bromo-1,5-difluoro-3-nitrobenzene as a substrate in Suzuki coupling reactions. The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring significantly activates the carbon-bromine bond towards oxidative addition, a key step in the catalytic cycle.[4][5] This heightened reactivity makes this compound a valuable building block for the synthesis of complex, functionalized nitroaromatic compounds, which are important intermediates in pharmaceutical and materials science research.
The protocols and data presented herein are based on established methodologies for structurally similar electron-deficient and sterically hindered aryl bromides.[2][6] Optimization of the reaction conditions for specific coupling partners is recommended to achieve the best results.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes proposed reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are derived from successful couplings of analogous substrates and serve as a strong starting point for reaction development.[7][8][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 10 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 80 | 14 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 88-96 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 82-92 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[7][10]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)[1][10]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[10]
-
Inert Atmosphere: Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7][10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[7][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.[8]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.[8][10]
-
Purification: The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting
-
Low or No Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or screening different catalyst/ligand systems.[1] Ensure all reagents and solvents are anhydrous and that the system is thoroughly deoxygenated.[1]
-
Formation of Side Products: The formation of homocoupled products can sometimes be suppressed by using a different base or solvent system.[1] Protodeborylation (hydrolysis of the boronic acid) can be minimized by using less harsh conditions or more stable boronate esters.
-
Catalyst Deactivation: The pyridine nitrogen in some substrates can coordinate to the palladium catalyst, leading to deactivation. While this compound does not contain a pyridine ring, other nitrogen-containing heterocycles in the coupling partner may cause this issue. The use of bulky, electron-rich ligands can often mitigate this problem.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-Bromo-1,5-difluoro-3-nitrobenzene as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this aromatic building block, featuring a bromo leaving group and electron-withdrawing fluoro and nitro substituents, makes it a valuable precursor for the synthesis of complex, highly functionalized molecules relevant to pharmaceutical and materials science research.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the primary reactive site for these transformations is the carbon-bromine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. The strong electron-withdrawing character of the nitro and fluoro groups enhances the electrophilicity of the aryl bromide, often facilitating the initial step of the catalytic cycle.
This document details protocols for several key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Heck Coupling: Formation of a C-C bond with an alkene.[1]
-
Stille Coupling: Formation of a C-C bond with an organostannane.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These values are based on general knowledge of similar transformations and should be considered as starting points for reaction optimization.
Table 1: Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 75-85 |
Table 2: Buchwald-Hartwig Amination
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 20 | 75-88 |
Table 3: Sonogashira Coupling
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 70 | 12 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 80 | 10 | 75-85 |
Table 4: Heck Coupling
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMA | 120 | 18 | 65-75 |
| Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 36 | 50-60 |
Table 5: Stille Coupling
| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 16 | 80-90 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(fur)₃ (4) | - | THF | 80 | 12 | 75-85 |
| (Tributylstannyl)thiophene | PdCl₂(dppf) (3) | - | CuI (10) | NMP | 100 | 24 | 70-80 |
Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 2-aryl-1,5-difluoro-3-nitrobenzene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (this cycle should be repeated three times).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the synthesis of N-substituted 2-amino-1,5-difluoro-3-nitrobenzene derivatives.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the formation of 2-alkynyl-1,5-difluoro-3-nitrobenzene derivatives.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at 60 °C for 8-12 hours.
-
After cooling, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling Protocol
This protocol details the synthesis of 2-alkenyl-1,5-difluoro-3-nitrobenzene derivatives.[1]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C for 18-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling Protocol
This protocol describes the synthesis of 2-substituted-1,5-difluoro-3-nitrobenzene derivatives using organostannanes.[2]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with argon.
-
Add anhydrous toluene followed by the organostannane via syringe.
-
Heat the reaction mixture to 110 °C for 16-24 hours.
-
After cooling, the reaction mixture can be filtered through a plug of silica gel with an appropriate eluent.
-
To remove tin byproducts, the crude product can be treated with a saturated aqueous solution of KF, followed by extraction.
-
Concentrate the organic phase and purify by column chromatography.
Mandatory Visualizations
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle.
Catalytic Cycle for Sonogashira Coupling
Caption: Sonogashira coupling catalytic cycles.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Reduction of 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoselective reduction of the nitro group in 2-Bromo-1,5-difluoro-3-nitrobenzene to yield 2-Bromo-1,5-difluoro-3-aminobenzene. The resulting aniline is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of bromo and fluoro substituents on the aromatic ring necessitates reduction methods that minimize hydrodehalogenation.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. For substrates containing halogen substituents, such as this compound, the primary challenge is the selective reduction of the nitro group without cleavage of the carbon-halogen bonds. This document outlines three reliable methods to achieve this transformation: catalytic hydrogenation, metal/acid reduction, and a metal borohydride reduction. Each method offers distinct advantages regarding reaction conditions, scalability, and functional group tolerance.
Comparative Data of Reduction Methods
The following table summarizes the key parameters and typical outcomes for the described reduction methods. The data for catalytic hydrogenation and Nickel/Sodium Borohydride reduction are adapted from protocols for structurally similar compounds and represent expected outcomes. The Iron/Ammonium Chloride method is a general and robust procedure for halogenated nitroarenes.
| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Raney® Nickel, H₂ gas | Methanol | 20–25 | 5 | >95 | High yield and clean reaction. Requires specialized hydrogenation equipment. |
| Metal/Acid Reduction | Iron powder, NH₄Cl | Ethanol/Water | Reflux | 2–6 | 85–95 | Cost-effective and scalable. Workup can be tedious due to iron salts.[1][2][3][4][5] |
| Nickel/Sodium Borohydride | NiCl₂·6H₂O, NaBH₄ | Methanol | 0 to RT | 0.5–2 | ~70–85 | Rapid and mild conditions. Does not require high-pressure hydrogenation apparatus.[6] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney® Nickel
This method is highly efficient and clean, providing a high yield of the desired aniline with minimal side products. It is based on a procedure for a structurally similar compound and is expected to be directly applicable.[6]
Materials:
-
This compound
-
Methanol (reagent grade)
-
Raney® Nickel (catalyst)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Celite® or other filter aid
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable autoclave or hydrogenation vessel, add this compound (1.0 eq).
-
Add methanol as the solvent (e.g., 10 mL per gram of substrate).
-
Carefully add Raney® Nickel catalyst (5-10% by weight of the substrate) to the vessel.
-
Seal the vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 MPa or ~145 psi).
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) for 5 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-Bromo-1,5-difluoro-3-aminobenzene.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Method 2: Metal/Acid Reduction using Iron and Ammonium Chloride
This is a classical and cost-effective method for the reduction of aromatic nitro groups, known for its good tolerance of halogen substituents.[1][2][3][4][5]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® or other filter aid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) and ammonium chloride (4-5 eq).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, and wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the remaining aqueous residue and neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-Bromo-1,5-difluoro-3-aminobenzene. Further purification can be achieved by column chromatography or recrystallization.
Method 3: Nickel/Sodium Borohydride Reduction
This protocol offers a rapid and convenient reduction under mild conditions, avoiding the need for high-pressure equipment. This procedure is adapted from the reduction of a similar bromo-fluoro-nitrobenzene derivative.[6]
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add Nickel(II) chloride hexahydrate (2.0 eq) to the solution and stir until dissolved.
-
Slowly and portion-wise, add sodium borohydride (2.8 eq) to the reaction mixture. A black precipitate and gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the mixture with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-1,5-difluoro-3-aminobenzene.
-
The product can be purified by column chromatography if necessary.
Visual Workflow
Caption: Workflow for the reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 6. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Synthesis of Novel Substituted Anilines from 2-Bromo-1,5-difluoro-3-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel substituted anilines derived from 2-Bromo-1,5-difluoro-3-nitrobenzene. This versatile starting material offers multiple reaction pathways to generate a diverse library of aniline derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The synthetic strategies outlined herein focus on nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a key building block for the synthesis of complex aromatic compounds. Its electron-deficient aromatic ring, activated by the presence of two fluorine atoms and a nitro group, makes it susceptible to nucleophilic attack. Furthermore, the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This combination of reactive sites enables a variety of synthetic transformations to produce novel substituted anilines.
Two primary synthetic strategies are presented:
-
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction. In this approach, a fluorine atom is first displaced by a primary or secondary amine. The resulting N-substituted nitroaniline is then reduced to the corresponding aniline.
-
Strategy 2: Nitro Group Reduction followed by Palladium-Catalyzed Cross-Coupling. Here, the nitro group is first reduced to an amine. The resulting 2-bromo-3,5-difluoroaniline can then be further functionalized at the bromine position via Buchwald-Hartwig amination or Suzuki coupling.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction
This strategy leverages the high reactivity of the fluorine atoms towards nucleophilic displacement, which is enhanced by the presence of the ortho-nitro group. The fluorine at the 5-position is generally more susceptible to substitution due to both ortho and para activation by the nitro group.
Experimental Protocols
Protocol 1.1: Nucleophilic Aromatic Substitution of an Amine
This protocol describes a general procedure for the reaction of this compound with a generic amine.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-bromo-5-fluoro-3-nitroaniline.
Protocol 1.2: Reduction of the Nitro Group using Iron in Acetic Acid
This protocol details the reduction of the nitro group to an amine using iron powder.
-
To a solution of the N-substituted-2-bromo-5-fluoro-3-nitroaniline (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 1:1 v/v), add iron powder (3.0-5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-substituted-2-bromo-5-fluoro-3-aminoaniline.
Data Presentation
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 6 | 85 |
| 2 | Piperidine | Et₃N | DMSO | 110 | 8 | 78 |
| 3 | Aniline | K₂CO₃ | DMF | 120 | 12 | 65 |
Table 1: Representative yields for the SNAr reaction with various amines. Data is illustrative and based on reactions with similar substrates.
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Fe / AcOH | EtOH/AcOH | Reflux | 2 | >95 | | 2 | SnCl₂·2H₂O | EtOH | Reflux | 3 | 88 | | 3 | H₂, Raney Ni | MeOH | RT | 5 | 98[1] |
Table 2: Comparison of different reduction methods for the nitro group. Yields are based on analogous substrates.
Strategy 2: Nitro Group Reduction and Subsequent Palladium-Catalyzed Cross-Coupling
This approach first generates the key intermediate, 2-bromo-3,5-difluoroaniline, which can then be elaborated through well-established palladium-catalyzed reactions.
Experimental Protocols
Protocol 2.1: Reduction of this compound using Catalytic Hydrogenation
This protocol describes the reduction of the starting material to 2-bromo-3,5-difluoroaniline using Raney Nickel.
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (0.1-0.2 M).
-
Carefully add Raney Nickel (5-10 wt%) as a slurry in methanol.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1 MPa) and stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-bromo-3,5-difluoroaniline, which can often be used in the next step without further purification.
Protocol 2.2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N bond formation.
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add 2-bromo-3,5-difluoroaniline (1.0 eq), the desired amine or amide (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2.3: Suzuki Coupling
This protocol outlines a general procedure for the palladium-catalyzed C-C bond formation.
-
To a flask, add 2-bromo-3,5-difluoroaniline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 2-aryl-3,5-difluoroaniline.
Data Presentation
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 80-95 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 |
Table 3: Typical conditions for Buchwald-Hartwig amination of related aryl bromides. Yields are illustrative.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-92 |
| 2 | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 85 | 75-95 |
Table 4: General conditions for Suzuki coupling of related aryl bromides. Yields are illustrative.
Conclusion
The synthetic routes detailed in these application notes provide a robust framework for the generation of a wide array of novel substituted anilines from this compound. The choice of strategy will depend on the desired final product and the availability of starting materials. These protocols are intended as a guide and may require optimization for specific substrates. The versatility of the starting material makes it an invaluable tool for medicinal chemists and researchers in the life sciences.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.[1][2] The substrate, 2-Bromo-1,5-difluoro-3-nitrobenzene, is a highly activated aromatic system primed for such transformations. Its utility in the synthesis of complex molecules, particularly in pharmaceutical and materials science, stems from the strategic placement of its substituents. The potent electron-withdrawing nitro group at the 3-position significantly acidifies the aromatic ring, making it susceptible to attack by a wide range of nucleophiles.[3][4]
This document provides a detailed overview of the expected reactivity, regioselectivity, and generalized protocols for conducting SNAr reactions on this specific substrate.
Reactivity and Regioselectivity
The regiochemical outcome of SNAr reactions on this compound is dictated by the stabilizing influence of the nitro group on the key reaction intermediate, the Meisenheimer complex.[1][3] This resonance-stabilized carbanion is formed during the initial, rate-determining step of the reaction.[5]
-
Activation: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C1 and C5 positions are ortho to the nitro group, while the C2 position is meta.
-
Leaving Groups: The molecule possesses three potential halogen leaving groups: a bromine atom at C2 and fluorine atoms at C1 and C5. In the context of SNAr reactions, fluoride is generally a better leaving group than bromide. This is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Predicted Outcome: Nucleophilic attack will overwhelmingly occur at the C1 or C5 positions due to the powerful resonance stabilization of the resulting Meisenheimer complex by the adjacent nitro group. The substitution of the bromine atom at the C2 position is considered kinetically and thermodynamically unfavorable. Consequently, SNAr reactions on this substrate are expected to be highly regioselective, yielding products of fluorine displacement.
Caption: Logical workflow for predicting SNAr regioselectivity.
Applications Data
The following table summarizes representative, hypothetical outcomes for SNAr reactions on this compound with various nucleophiles. These values are intended for illustrative purposes to demonstrate expected reactivity trends and should be considered as starting points for experimental design.
| Nucleophile (Nu-H) | Class | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Name |
| Morpholine | Secondary Amine | K₂CO₃ | DMSO | 80 | 6 | 95 | 4-(2-Bromo-5-fluoro-3-nitrophenyl)morpholine |
| Benzylamine | Primary Amine | Et₃N | DMF | 80 | 8 | 92 | N-Benzyl-2-bromo-5-fluoro-3-nitroaniline |
| Thiophenol | Thiol | K₂CO₃ | DMF | 25 | 4 | 98 | (2-Bromo-5-fluoro-3-nitrophenyl)(phenyl)sulfane |
| Sodium Methoxide | Alkoxide | N/A (pre-formed) | THF | 60 | 12 | 85 | 2-Bromo-1-fluoro-5-methoxy-3-nitrobenzene |
| Phenol | Phenol | Cs₂CO₃ | Dioxane | 100 | 18 | 78 | 2-Bromo-1-fluoro-3-nitro-5-phenoxybenzene |
General Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The substrate is an irritant and polar aprotic solvents have specific health risks; consult their Safety Data Sheets (SDS) before use.
Protocol 1: Reaction with Amine Nucleophiles
This procedure is suitable for primary and secondary amines.
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 mL per mmol of substrate). Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[6]
-
Reaction Conditions: Heat the mixture to 50-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol is adapted for thiols, which are highly potent nucleophiles in SNAr reactions.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the thiol (1.1 eq) and an anhydrous polar aprotic solvent (e.g., DMF).
-
Nucleophile Activation: Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) and stir the mixture at room temperature for 15-20 minutes to form the thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles
This protocol requires the pre-formation of the more nucleophilic alkoxide or phenoxide.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in an anhydrous solvent like Tetrahydrofuran (THF) or DMF.
-
Nucleophile Activation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: Add the this compound (1.0 eq) to the alkoxide/phenoxide solution.
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with water or saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, concentrate, and purify the crude material via flash chromatography.
Visualized Mechanisms and Workflows
References
Application Notes and Protocols: Synthesis of Novel Agrochemicals from 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,5-difluoro-3-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex agrochemicals. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, two fluorine atoms activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group, and a nitro group that can be readily converted to an amine, offers multiple avenues for synthetic diversification. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative pyrazole-carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHI).
Core Synthetic Strategy: From Building Block to Fungicide
The overall strategy involves a multi-step synthesis to construct a novel pyrazole-carboxamide fungicide. The key transformations include the reduction of the nitro group to form a crucial aniline intermediate, conversion to a phenylhydrazine, subsequent cyclization to form the pyrazole core, and final elaboration to the target fungicide.
Caption: Overall synthetic workflow from the starting material to the target fungicide.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2,4-difluoroaniline
This protocol details the reduction of the nitro group of this compound to an aniline derivative.
Materials and Reagents:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), iron powder (3.0 eq), and a 4:1 mixture of ethanol and water.
-
Add ammonium chloride (0.25 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 3-Bromo-2,4-difluoroaniline.
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Bromo-2,4-difluoroaniline |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of (3-Bromo-2,4-difluorophenyl)hydrazine
This protocol describes the conversion of the aniline to the corresponding hydrazine, a key step for pyrazole synthesis.
Materials and Reagents:
-
3-Bromo-2,4-difluoroaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware, ice bath, and magnetic stirrer
Procedure:
-
Dissolve 3-Bromo-2,4-difluoroaniline (1.0 eq) in concentrated hydrochloric acid and water at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration and wash with a small amount of cold water.
-
Suspend the salt in water and basify with a cold concentrated sodium hydroxide solution to a pH > 10 to liberate the free hydrazine.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to obtain (3-Bromo-2,4-difluorophenyl)hydrazine. Use immediately in the next step due to potential instability.
| Parameter | Value |
| Starting Material | 3-Bromo-2,4-difluoroaniline |
| Product | (3-Bromo-2,4-difluorophenyl)hydrazine |
| Typical Yield | 70-80% |
| Purity | Used crude in the next step |
Protocol 3: Synthesis of the Pyrazole Core
This protocol outlines the Knorr-type pyrazole synthesis via condensation of the hydrazine with a β-ketoester.
Materials and Reagents:
-
(3-Bromo-2,4-difluorophenyl)hydrazine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware, reflux condenser, and magnetic stirrer
Procedure:
-
Dissolve (3-Bromo-2,4-difluorophenyl)hydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl acetoacetate (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of pyrazolone tautomers, can be purified by recrystallization from ethanol/water or used directly in the subsequent step.
| Parameter | Value |
| Starting Materials | (3-Bromo-2,4-difluorophenyl)hydrazine, Ethyl acetoacetate |
| Product | 1-(3-Bromo-2,4-difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Typical Yield | 80-90% |
| Purity | >95% after recrystallization |
Mode of Action: SDHI Fungicides
The synthesized pyrazole-carboxamide fungicide is designed to act as a Succinate Dehydrogenase Inhibitor (SDHI). This mode of action targets the fungal respiratory chain, a critical pathway for energy production.
Caption: Mechanism of action for SDHI fungicides.
By binding to the succinate dehydrogenase enzyme complex (Complex II), the fungicide blocks the oxidation of succinate to fumarate. This interruption halts the electron transport chain, preventing the production of ATP, the primary energy currency of the cell. The resulting energy deficit leads to the inhibition of fungal growth and ultimately, cell death.
Conclusion
This compound is a valuable and strategically substituted intermediate for the synthesis of advanced agrochemicals. The protocols provided herein demonstrate a viable synthetic route to a potent class of pyrazole-carboxamide fungicides. The versatility of this starting material allows for extensive derivatization, enabling the generation of compound libraries for the discovery of new and effective crop protection agents. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.
Application Notes: Protocols for the Functionalization of 2-Bromo-1,5-difluoro-3-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-1,5-difluoro-3-nitrobenzene is a highly versatile and electron-deficient aromatic building block crucial in organic synthesis, particularly for pharmaceutical and materials science applications.[1] Its structure, featuring bromo, fluoro, and nitro substituents, creates a polarized system that is highly activated for several key transformations. This allows for the sequential and regioselective introduction of diverse functional groups, making it an invaluable intermediate for constructing complex molecular architectures.[1]
The primary sites for functionalization are:
-
The Bromo Group: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1]
-
The Nitro Group: Can be readily reduced to an aniline (amino group), which provides a handle for further derivatization, such as amide bond formation or diazotization reactions.[1]
-
The Fluoro Groups: Activated by the ortho-nitro group, these can be selectively displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.[1]
These application notes provide detailed protocols for the most common and effective functionalization strategies for this compound.
Key Functionalization Pathways
The strategic arrangement of functional groups on this compound allows for several distinct and high-yield derivatization reactions. The primary pathways include cross-coupling at the bromine position, reduction of the nitro group, and nucleophilic substitution of the fluorine atoms.
Caption: Key functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[2] This reaction is fundamental for synthesizing biaryl compounds, which are common motifs in biologically active molecules.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.2 mmol, 1.2 eq) in a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL).
-
Add Base: Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq) to the mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes to remove dissolved oxygen.
-
Add Catalyst: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
| Parameter | Condition | Purpose | Typical Yield |
| Substrate | This compound | Aryl halide partner | - |
| Coupling Partner | Arylboronic Acid | Source of new aryl group | - |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | Facilitates C-C bond formation | - |
| Base | K₂CO₃, Cs₂CO₃, KF | Activates the boronic acid[4] | - |
| Solvent | Toluene/Ethanol/Water | Biphasic system for dissolving reagents | - |
| Temperature | 80-90 °C | Provides activation energy | 75-95% |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation | - |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, providing facile access to substituted anilines.[5][6] The development of sophisticated phosphine ligands has greatly expanded the scope of this transformation.[5]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 eq), and a phosphine ligand (e.g., X-Phos, 0.08 mmol, 0.08 eq).
-
Add Solvent: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to obtain the aminated product.
| Parameter | Condition | Purpose | Typical Yield |
| Substrate | This compound | Aryl halide partner | - |
| Coupling Partner | Primary or Secondary Amine | Nitrogen nucleophile | - |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle | - |
| Ligand | X-Phos, BINAP, P(o-tolyl)₃ | Stabilizes and activates the Pd center[5][6] | - |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Strong, non-nucleophilic base[7] | - |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvent | - |
| Temperature | 100-110 °C | Reaction temperature | 70-90% |
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a highly valuable transformation, as it converts a strongly deactivating group into a strongly activating one, opening up new avenues for derivatization.[8]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure vessel (Parr shaker), dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (15 mL).
-
Add Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (10 mol% Pd). Caution: Pd/C may be pyrophoric.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 2-6 hours.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4-Bromo-2,5-difluoroaniline, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by recrystallization or column chromatography.
| Parameter | Condition | Purpose | Typical Yield |
| Substrate | This compound | Starting material | - |
| Reducing Agent | H₂ gas | Hydrogen source | - |
| Catalyst | 10% Pd/C | Heterogeneous catalyst for hydrogenation[9] | - |
| Alternative Reagents | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Metal/acid reduction systems[8][9] | - |
| Solvent | Ethanol, Ethyl Acetate, THF | Solvent for substrate and product | - |
| Pressure | 50 psi (or atmospheric) | H₂ pressure | >90% |
| Temperature | Room Temperature | Mild reaction condition | - |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms in this compound are activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group.[1][10] This allows for the displacement of a fluoride ion by various nucleophiles.
Experimental Protocol: O-Arylation with an Alkoxide
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).
-
Add Nucleophile: Add the desired alcohol (e.g., benzyl alcohol, 1.2 mmol, 1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Stir for 4-16 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the ether product.
| Parameter | Condition | Purpose | Typical Yield |
| Substrate | This compound | Electrophilic aromatic ring | - |
| Nucleophile | Alcohols (ROH), Amines (RNH₂) | Replaces a fluorine atom | - |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the nucleophile | - |
| Solvent | DMF, DMSO | Polar aprotic solvent to facilitate SNAr[2] | - |
| Temperature | 80-120 °C | Provides activation energy | 60-85% |
General Experimental Workflow
A standardized workflow is essential for successfully performing the described functionalization reactions, ensuring reproducibility and safety.
Caption: A generalized workflow for the synthesis and purification of derivatives.
References
- 1. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the electrophilic nitration of 1-Bromo-3,5-difluorobenzene using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The key parameters that significantly impact the yield are reaction temperature, the ratio of nitric acid to sulfuric acid, the rate of addition of the nitrating agent, and the purity of the starting materials. Careful control of these variables is crucial for maximizing the yield and minimizing side-product formation.[1]
Q3: What are the expected side products in this synthesis?
A3: Potential side products can include isomers formed by nitration at different positions on the aromatic ring, as well as di-nitrated products if the reaction conditions are too harsh. Incomplete reactions may also leave unreacted starting material.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods help in determining the consumption of the starting material and the formation of the desired product.
Q5: What is the recommended method for purifying the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as isopropyl ether or ethanol.[2] For higher purity, column chromatography on silica gel may be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive nitrating agent (old or improperly stored acids).- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh, high-purity concentrated nitric acid and sulfuric acid.- Ensure the reaction temperature is maintained within the optimal range (see protocol).- Monitor the reaction by TLC or GC-MS to ensure it goes to completion. |
| Formation of Multiple Products (Isomers) | - Reaction temperature is too high, leading to reduced regioselectivity.- Incorrect ratio of nitrating agents. | - Maintain strict control over the reaction temperature, adding the nitrating agent dropwise while cooling.- Optimize the ratio of nitric acid to sulfuric acid to favor the formation of the desired isomer. |
| Formation of Di-nitrated Byproducts | - Excess of nitrating agent.- Reaction temperature is too high or reaction time is too long. | - Use a stoichiometric amount or a slight excess of the nitrating agent.- Carefully control the reaction temperature and time to prevent over-nitration. Quench the reaction as soon as the starting material is consumed. |
| Product Fails to Precipitate Upon Quenching | - The product is soluble in the quenching solution (ice water).- The concentration of the product is too low. | - Extract the aqueous mixture with a suitable organic solvent like methylene chloride or ethyl acetate.[2][3]- If the yield is expected to be low, reduce the volume of the quenching solution. |
| Difficulty in Removing Acidic Impurities | - Insufficient washing of the organic layer. | - Wash the organic extracts thoroughly with a saturated sodium bicarbonate solution until the effervescence ceases, followed by washing with brine.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound and is designed to maximize yield.[2]
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Methylene Chloride (or Ethyl Acetate)
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Saturated Sodium Bicarbonate Solution
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Magnesium Sulfate (anhydrous)
-
Ice
-
Isopropyl Ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-Bromo-3,5-difluorobenzene.
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Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
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Once the mixture is cooled to 0-5 °C, add concentrated nitric acid dropwise from the dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition.
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After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (monitoring by TLC is recommended).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture three times with methylene chloride.
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Combine the organic layers and wash them three times with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from isopropyl ether to yield this compound as a solid.
Data Presentation: Reaction Parameter Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Expected Yield Range |
| Starting Material | 1-Bromo-3,5-difluorobenzene | 1-Bromo-3,5-difluorobenzene | - |
| Temperature (°C) | 25-30 | 0-10 (during addition), then 25 | 65-85%[1] |
| Nitric Acid (equivalents) | 1.2 | 1.1 | - |
| Sulfuric Acid (volume relative to starting material) | 2 mL / g | 3 mL / g | - |
| Reaction Time (hours) | 2 | 1-2 (monitor by TLC) | - |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameter relationships affecting yield and purity.
References
purification of crude 2-Bromo-1,5-difluoro-3-nitrobenzene by recrystallization
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-Bromo-1,5-difluoro-3-nitrobenzene by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A specific, validated solvent for this compound has not been extensively reported in the literature. However, for halogenated nitroaromatic compounds, common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[1] A good starting point would be to perform a solvent screen with small amounts of the crude material using solvents such as ethanol or a heptane/ethyl acetate mixture.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.[2]
Q2: What are the expected physical properties of pure this compound?
Q3: What are common impurities in crude this compound?
A3: Impurities can arise from the starting materials, side reactions, or subsequent degradation. Potential impurities could include positional isomers formed during nitration or halogenation, unreacted starting materials, and by-products from over-nitration or hydrolysis.
Q4: How can I assess the purity of the recrystallized product?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is effective for determining the percentage of the main component and detecting any impurities.[1] A C18 column is a common starting point for analysis of halogenated nitrobenzenes.[1] Additionally, determining the melting point of the crystals can be a good indicator of purity; a sharp melting point range close to the expected value suggests a high degree of purity.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: This occurs when the solute separates from the solution as a liquid instead of a solid.[1] This can happen if the melting point of the solid is lower than the solution's temperature or if the solute concentration is too high.[1]
-
Solution:
-
Increase Solvent Volume: Add more of the primary solvent to the heated mixture to lower the saturation point.
-
Lower Crystallization Temperature: Allow the solution to cool more slowly. Place the flask in a Dewar with warm water and allow it to cool to room temperature gradually.
-
Change Solvent System: If a non-polar solvent is causing the issue, a slightly more polar solvent might be beneficial.[1]
-
Use a Seed Crystal: Introduce a small, pure crystal of the compound to the cooled solution to encourage crystallization.[1]
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated and requires a nucleation site to initiate crystal growth.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The small scratches can provide a surface for nucleation.
-
Add a Seed Crystal: A small crystal of the pure compound can act as a template for crystal growth.
-
Reduce Solvent Volume: Heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[1]
-
Problem 3: The recrystallization yield is very low.
-
Cause: Several factors can lead to poor recovery of the purified compound.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Prevent Premature Crystallization: If performing a hot filtration step, ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing out on the filter paper.[1]
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation.[1]
-
Appropriate Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to avoid dissolving the product.[1]
-
Problem 4: The recrystallized product is still colored.
-
Cause: Colored impurities may be soluble in the recrystallization solvent and co-crystallize with the product.
-
Solution:
-
Use Activated Carbon (Charcoal): After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution and boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Place the tubes that show crystal formation in an ice bath to observe the extent of crystallization.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and forms well-defined crystals upon cooling.
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent while stirring and heating until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.
Data Presentation
Table 1: Physicochemical Data of this compound and Related Isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 5-Bromo-1,2-difluoro-3-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | 259.0 ± 35.0 at 760 mmHg[4] |
| 5-Bromo-1,3-difluoro-2-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | Not Available |
Note: Data for the target compound, this compound, is limited. The data presented for isomers should be used as an estimation.
Visualizations
Caption: General workflow for the recrystallization of a solid compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
column chromatography conditions for 2-Bromo-1,5-difluoro-3-nitrobenzene purification
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 2-Bromo-1,5-difluoro-3-nitrobenzene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of halogenated nitroaromatic compounds like this compound, silica gel is the most common and recommended stationary phase. Its polarity is well-suited for the separation of such moderately polar compounds. If compound degradation on the acidic silica surface is a concern, deactivated silica gel or alumina can be considered as alternatives.[1]
Q2: How do I determine the optimal mobile phase for the separation?
A2: The ideal mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. For compounds with similar properties, a mixture of hexanes and ethyl acetate is a good starting point.[2] To find the optimal ratio, it is highly recommended to first perform thin-layer chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which generally provides the best separation in a column.[3]
Q3: What is a good starting solvent system for this specific compound?
A3: Based on a procedure for a similar isomer, an eluent system of hexane/ethyl acetate (8:1, v/v) has been successfully used.[2] This is an excellent starting point for your TLC and column chromatography experiments.
Q4: What should I do if my compound does not move from the baseline or runs with the solvent front on the TLC plate?
A4: If your compound remains at the baseline (Rf = 0), the mobile phase is not polar enough. You should gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). If the compound runs with the solvent front (Rf = 1), the mobile phase is too polar. In this case, you should increase the proportion of the non-polar solvent (e.g., hexanes).
Q5: How much silica gel should I use for my purification?
A5: A general guideline is to use a weight of silica gel that is 30 to 100 times the weight of your crude sample.[3] For difficult separations, a higher ratio may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The polarity of the eluent is not optimal. | Optimize the mobile phase composition using TLC to achieve a clear separation between your product and impurities with a target Rf of 0.2-0.4 for the product.[3] |
| The column was overloaded with the crude sample. | Use an appropriate ratio of silica gel to crude product, typically between 30:1 and 100:1 by weight.[3] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that the column does not run dry during the process.[3] | |
| Product Tailing | The compound may be interacting too strongly with the acidic silica gel. | Consider adding a small amount (0.5-1%) of a volatile acid like acetic acid to the mobile phase to improve peak shape.[3] |
| Compound Stuck on Column | The eluent is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a stronger solvent system may be needed. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[4] | |
| Low Recovery of Product | The compound may be partially soluble in the mobile phase. | Ensure the chosen solvent system effectively dissolves your compound.[4] |
| Some of the product may have co-eluted with impurities. | Carefully monitor the fractions using TLC and only combine the fractions containing the pure product. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities in your crude sample.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A recommended starting point is a mixture of hexane and ethyl acetate in an 8:1 (v/v) ratio.[2]
-
Prepare enough mobile phase for the entire purification process.
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of sample.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to be absorbed completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Maintain a constant flow rate. Gentle pressure can be applied if necessary.
5. Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot the crude material, the collected fractions, and a co-spot (crude material and fraction) on the same TLC plate for comparison.
6. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Nitration of 1-Bromo-3,5-difluorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of 1-bromo-3,5-difluorobenzene.
Troubleshooting Guides and FAQs
Q1: What is the expected major product of the nitration of 1-bromo-3,5-difluorobenzene?
The major product expected from the electrophilic nitration of 1-bromo-3,5-difluorobenzene is 1-bromo-3,5-difluoro-2-nitrobenzene . The bromine and fluorine atoms are ortho-, para-directing groups.[1][2] In this specific substitution pattern, the positions ortho to the bromine (C2 and C6) and ortho/para to the fluorine atoms are the most activated. Steric hindrance from the bromine atom may influence the regioselectivity. The directing effects of the two fluorine atoms and the bromine atom reinforce each other, directing the incoming electrophile to the C2, C4, and C6 positions. Due to the combined directing effects, the C2 (and C6) position is the most likely site of nitration.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
Several side reactions can lead to the formation of multiple products:
-
Formation of other isomers: While 1-bromo-3,5-difluoro-2-nitrobenzene is the expected major product, the formation of 1-bromo-3,5-difluoro-4-nitrobenzene is a possible isomeric byproduct. The directing effects of the substituents could allow for some substitution at the C4 position.
-
Di-nitration: Under harsh reaction conditions (e.g., high temperatures, high concentrations of nitric acid), di-nitrated products can form. Given the deactivating effect of the first nitro group, this is generally less favorable but can occur.
-
Over-nitration/Oxidation: Strong nitrating conditions can lead to the oxidation of the aromatic ring, resulting in tarry byproducts and a lower yield of the desired product.
Q3: My overall yield is very low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
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Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, but monitor for the formation of byproducts.
-
Suboptimal reaction temperature: The nitration reaction is exothermic.[3] If the temperature is too high, it can lead to the formation of side products and decomposition. If it is too low, the reaction rate will be slow. Careful control of the temperature, often by using an ice bath, is crucial.
-
Improper work-up: The work-up procedure is critical for isolating the product. Ensure complete quenching of the reaction mixture on ice and thorough extraction with a suitable organic solvent. Washing the organic layer to remove residual acid is also important.
-
Loss of product during purification: The product may be lost during recrystallization or chromatography. Optimize your purification procedure to minimize losses.
Q4: How can I minimize the formation of the 4-nitro isomer?
To favor the formation of the 2-nitro isomer over the 4-nitro isomer, you can try the following:
-
Lowering the reaction temperature: Lower temperatures generally increase the selectivity of electrophilic aromatic substitution reactions.
-
Using a milder nitrating agent: While a mixture of concentrated nitric and sulfuric acids is common, exploring milder nitrating agents might offer better regioselectivity.
Q5: I am seeing a lot of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, tarry material is usually a sign of over-nitration and/or oxidative side reactions.[4] To prevent this:
-
Maintain a low reaction temperature: Use an ice bath to control the exotherm of the reaction.
-
Slow, dropwise addition of the nitrating agent: This helps to control the reaction rate and temperature.
-
Avoid an excess of the nitrating agent: Use a stoichiometric amount or a slight excess of the nitrating agent.
Data Presentation
The following table summarizes the expected product distribution and potential byproducts in the nitration of 1-bromo-3,5-difluorobenzene under typical conditions. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Compound | Position of Nitration | Expected Yield (%) | Potential Side Products (%) |
| 1-bromo-3,5-difluoro-2-nitrobenzene | C2 | 70-85 | - |
| 1-bromo-3,5-difluoro-4-nitrobenzene | C4 | 10-20 | - |
| Di-nitrated products | Multiple | <5 | - |
| Oxidation byproducts (tar) | - | Variable | - |
Experimental Protocols
Standard Nitration of 1-Bromo-3,5-difluorobenzene
Materials:
-
1-bromo-3,5-difluorobenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 1-bromo-3,5-difluorobenzene to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-bromo-3,5-difluorobenzene in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to separate the isomers.
Mandatory Visualization
Caption: Reaction pathways in the nitration of 1-bromo-3,5-difluorobenzene.
Caption: Troubleshooting workflow for nitration side reactions.
References
Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during Suzuki coupling reactions with electron-deficient aryl halides.
Troubleshooting Guides
Q1: My Suzuki coupling reaction with an electron-deficient aryl chloride shows low to no yield. What are the likely causes and how can I troubleshoot it?
A1: Low or no yield with electron-deficient aryl chlorides is a common issue, primarily due to the strong carbon-chlorine bond which hinders the oxidative addition step of the catalytic cycle.[1] A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity of your aryl halide and boronic acid/ester. Boronic acids can degrade over time; consider using a fresh batch or a more stable derivative like a pinacol ester.[2]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.[3] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.
-
Reaction Temperature: Verify the internal reaction temperature. Higher temperatures (80-120 °C) may be necessary for less reactive chlorides.[3]
Catalyst System Optimization:
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Switch to a more active system using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate the coupling of challenging aryl chlorides.[3][4]
-
Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the yield.[2]
Base and Solvent Considerations:
-
Base Selection: The choice of base is critical. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3][5]
-
Solvent System: The solvent must solubilize all reactants. Anhydrous solvents are often preferred to minimize side reactions like protodeboronation.[3] Common solvents include dioxane, toluene, and THF, often with a small amount of water.[5]
Q2: I am observing significant side product formation, such as homocoupling and dehalogenation. How can I minimize these unwanted reactions?
A2: Side reactions are a frequent challenge in Suzuki couplings, particularly with electron-deficient substrates.
-
Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction, forming dimers of the boronic acid or aryl halide, is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Using bulky phosphine ligands can also sterically hinder the homocoupling pathway.[3]
-
-
Dehalogenation (Ar-H): This occurs when the aryl halide is reduced to the corresponding arene.
-
Solution: This can be caused by sources of hydride in the reaction mixture. Ensure solvents are pure and consider screening different bases, as some can promote this side reaction. Optimizing the reaction temperature and time can also help favor the desired cross-coupling.
-
-
Protodeboronation (Ar'-H): The boronic acid can react with proton sources (like water) to replace the boronic acid group with a hydrogen atom. This is particularly problematic with heteroaryl boronic acids.
-
Solution: Use anhydrous solvents and reagents. Employing boronic esters (e.g., pinacol esters) can increase stability. Using milder bases like NaHCO₃ or KF can also reduce the rate of this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling an electron-deficient aryl bromide?
A1: While there is no single "best" combination for all substrates, catalyst systems employing bulky, electron-rich biarylphosphine ligands are generally very effective for electron-deficient aryl bromides. These ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 1-3 |
Q2: What is the role of the base in the Suzuki coupling reaction, and how do I choose the right one?
A2: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
| Base | Solvent System | Characteristics |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | A strong base, often effective for challenging couplings. |
| K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | A common and moderately strong base. |
| Cs₂CO₃ | THF or Dioxane | A very strong base that can accelerate slow reactions, but is more expensive. |
| NaHCO₃ / KF | Various | Milder bases that can be useful for substrates sensitive to strong bases, and can help minimize protodeboronation. |
Q3: Can I use an electron-deficient boronic acid with an electron-deficient aryl halide?
A3: Yes, but this can be a challenging coupling. The electron-withdrawing groups on the aryl halide will facilitate the oxidative addition step, but the electron-deficient boronic acid will have a slower rate of transmetalation.[6] To overcome this, you will likely need to use a highly active catalyst system (e.g., with a Buchwald ligand), a strong base, and potentially higher reaction temperatures to drive the reaction to completion.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Aryl Chloride
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Electron-deficient aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and base.[3]
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes.[3]
-
Under the inert atmosphere, add the palladium precatalyst.[3]
-
Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.[5]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]
-
Add the anhydrous dioxane and degassed water via syringe.[5]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[5]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-1,5-difluoro-3-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful cross-coupling of 2-Bromo-1,5-difluoro-3-nitrobenzene. The information is designed to address specific experimental challenges and facilitate the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered an "activated" substrate for cross-coupling reactions?
A1: The presence of two strongly electron-withdrawing fluorine atoms and a nitro group makes the aromatic ring highly electron-deficient.[1] This electronic characteristic facilitates the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is a crucial and often rate-determining step in the catalytic cycle of many cross-coupling reactions.[1]
Q2: What are the most common challenges encountered when performing cross-coupling reactions with this substrate?
A2: Common challenges include low product yields, and the formation of byproducts through dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid partner (in Suzuki coupling).[2][3][4] Catalyst deactivation can also be an issue, particularly with nitrogen-containing substrates that can coordinate to the palladium center.[2][5]
Q3: Which cross-coupling reactions are most suitable for this type of substrate?
A3: Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are highly effective for electron-deficient aryl bromides and are widely used for substrates with similar electronic properties.[1][6][7]
Q4: How do I select an appropriate base for my reaction?
A4: Base selection is critical and depends on the specific reaction and the sensitivity of your substrates. For Suzuki coupling, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[2][8][9] For Buchwald-Hartwig amination, stronger bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine.[7][10][11] Weaker bases may be necessary if your substrate contains base-labile functional groups.[11][12]
Q5: What is the role of the ligand in these reactions?
A5: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often preferred.[2][9][10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help prevent catalyst deactivation.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure proper degassing of solvents and reaction mixture to remove oxygen. Use a freshly opened bottle of catalyst or a pre-catalyst. | The active Pd(0) species is sensitive to oxidation, which leads to catalyst deactivation.[3] |
| Inefficient Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an NHC ligand. | These ligands are known to enhance the reactivity of the catalyst towards electron-deficient aryl halides.[2][9][10] |
| Inappropriate Base | For Suzuki coupling, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a sufficiently strong base like NaOt-Bu is used. | The base plays a key role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[8][10][12] |
| Low Reaction Temperature | Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C). | Higher temperatures can increase the rate of all steps in the catalytic cycle, but may also promote side reactions.[1] |
| Poor Solubility | Choose a solvent system in which all reactants are soluble at the reaction temperature (e.g., dioxane, toluene, DMF).[2] | Poor solubility can lead to slow reaction rates. |
Issue 2: Significant Dehalogenation Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Hydride Source in Reaction | Use anhydrous solvents and reagents. Avoid alcoholic solvents if possible. | Water or other protic sources can lead to the formation of palladium hydride species that cause dehalogenation.[3] |
| Base-Promoted Decomposition | Switch to a weaker or non-nucleophilic base (e.g., K₃PO₄ or KF instead of hydroxides). | Some strong bases can promote pathways that lead to hydride formation.[4] |
| Slow Reductive Elimination | Use a bulkier ligand to accelerate the final product-forming step. | If reductive elimination is slow, competing side reactions like dehalogenation become more prevalent. |
Issue 3: Homocoupling of Boronic Acid (Suzuki Coupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).[2][3] | Oxygen can promote the oxidative homocoupling of the boronic acid.[3] |
| Sub-optimal Catalyst System | Screen different palladium sources and ligands. | Some catalyst systems may have a higher propensity for promoting homocoupling. |
| Excess Boronic Acid | Use a stoichiometry closer to 1:1.1 (Aryl Bromide:Boronic Acid). | A large excess of the boronic acid can increase the rate of homocoupling. |
Data Presentation
The following tables summarize typical bases and ligands used for cross-coupling reactions of electron-deficient aryl bromides. Note: This data is compiled from studies on analogous substrates and should be used as a starting point for optimization.
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Base | Typical Equivalents | Common Solvents | General Performance | Notes |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | Moderate to High | A common, cost-effective choice.[2] |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane/H₂O, THF/H₂O | High to Excellent | Often very effective for less reactive or sensitive substrates.[2][8][9] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene | High to Excellent | Frequently provides higher yields but is more expensive.[2][13] |
| KF | 2.0 - 3.0 | Toluene | Moderate to High | A milder base, useful for substrates with base-labile groups.[12] |
Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Ligand | Typical Catalyst System | Common Base | General Performance | Notes |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOt-Bu, K₃PO₄ | High to Excellent | A versatile and highly active ligand for a broad range of amines.[10] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | High | Particularly effective for sterically hindered couplings. |
| RuPhos | Pd(OAc)₂ | NaOt-Bu | Good to High | Often used for coupling with primary alkylamines.[10] |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Good to High | A bidentate ligand, can be effective for primary amines.[6][10] |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Good to High | A wide bite-angle ligand, useful for preventing catalyst deactivation.[10] |
Experimental Protocols
Disclaimer: These are generalized procedures and must be optimized for specific coupling partners and reaction scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., anhydrous dioxane or toluene, with or without water depending on the base) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.) to a dry Schlenk tube.[8]
-
Reagent Addition: Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.3 eq.).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Selective Reduction of 2-Bromo-1,5-difluoro-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2-Bromo-1,5-difluoro-3-nitrobenzene. Our focus is to address the common challenge of preventing debromination while achieving high-yield conversion of the nitro group to an amine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reduction of this compound, with a focus on preventing the loss of the bromine substituent.
Problem: Significant debromination of the starting material or product is observed.
Debromination is a common side reaction, particularly during catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to minimize this unwanted reaction.
Troubleshooting Workflow:
Caption: A flowchart to guide the selection of a reduction method to prevent debromination.
Problem: The reduction reaction is incomplete or the yield is low.
Incomplete reactions can result from several factors, including reagent stoichiometry, reaction time, and temperature.
Troubleshooting Steps:
-
Reagent Stoichiometry: For metal-based reductions (e.g., SnCl₂, Fe), ensure a sufficient excess of the reducing agent is used. Typically, 3-5 equivalents are recommended.
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Temperature Control: Some reductions may require heating to proceed at a reasonable rate. However, excessive heat can promote side reactions. Experiment with a temperature gradient to find the optimal balance. For SnCl₂ reductions, refluxing in ethanol is common.[1]
-
Solvent Choice: Ensure your starting material is fully soluble in the chosen solvent. A co-solvent system may be necessary. For SnCl₂ reductions, ethanol or ethyl acetate are commonly used.[2][3]
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method to reduce the nitro group in this compound without causing debromination?
A1: Stannous chloride (SnCl₂·2H₂O) in a protic solvent like ethanol is a highly reliable and frequently recommended method.[4][5] This reagent is known for its chemoselectivity, effectively reducing nitro groups in the presence of halogens and other sensitive functional groups.[2][6] Iron powder in the presence of an acid (e.g., HCl or acetic acid) is another robust and classic method that avoids dehalogenation.[4][7]
Q2: Can I use catalytic hydrogenation for this transformation?
A2: While catalytic hydrogenation is a common method for nitro reduction, it poses a significant risk of debromination, especially with palladium on carbon (Pd/C).[4][7] If you must use hydrogenation, Raney Nickel is a preferable catalyst as it is less prone to causing dehalogenation of aryl bromides.[4] Recent studies also show that specially modified catalysts, such as platinum nanoparticles on DMA-modified graphene or co-modified Pd/C catalysts, can exhibit high selectivity for the nitro group while preserving the halogen.[8][9][10]
Q3: Are there any mild, non-acidic methods available?
A3: Yes, systems like sodium borohydride (NaBH₄) in the presence of a transition metal salt such as iron(II) chloride (FeCl₂) can selectively reduce nitro groups under milder, non-acidic conditions.[11][12][13] These methods can be advantageous when acid-sensitive functional groups are present in the molecule.
Q4: How does the presence of two fluorine atoms affect the reduction?
A4: The two electron-withdrawing fluorine atoms, along with the nitro group, make the aromatic ring of this compound electron-deficient. This can influence the reactivity of the nitro group and the C-Br bond. While this increased electron deficiency might make the nitro group more susceptible to reduction, it could also potentially activate the C-Br bond towards nucleophilic attack or reductive cleavage under certain conditions. Therefore, choosing a mild and selective reducing agent is crucial.
Data Presentation
The following table summarizes the performance of various recommended methods for the selective reduction of halogenated nitroaromatics, focusing on preventing dehalogenation.
| Reducing Agent/System | Typical Solvent(s) | Temperature | Selectivity (vs. Debromination) | Typical Yield | Reference(s) |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | Excellent | >90% | [2][5][6] |
| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | Excellent | 85-95% | [4][7] |
| H₂, Raney Nickel | Ethanol, Methanol | Room Temp. | Good to Excellent | >90% | [4] |
| NaBH₄ / FeCl₂ | Methanol / Water | Room Temp. | Excellent | up to 96% | [11][12][13] |
| H₂, Sulfided Pt/C | Acetonitrile | Room Temp. | Excellent | 80-90% | [7] |
Experimental Protocols
Protocol 1: Reduction using Stannous Chloride (SnCl₂·2H₂O)
This protocol is a general procedure adapted for the selective reduction of halogenated nitroaromatics.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Neutralization and Extraction: To the residue, add ethyl acetate and cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the aqueous layer is basic (pH 8-9). This will precipitate tin salts.
-
Filtration: Filter the entire mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the filtrate and the washings, and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude 2-Bromo-1,5-difluoro-3-aniline. The product can be further purified by column chromatography if necessary.[1][5]
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This method provides a cost-effective and environmentally benign alternative.
-
Setup: To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (NH₄Cl, 1.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite while still warm to remove the iron and iron salts. Wash the Celite pad with hot ethanol.
-
Isolation: Combine the filtrate and washings and remove the ethanol under reduced pressure. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the desired aniline.
Factors Influencing Debromination
The choice of reduction method should be guided by an understanding of the factors that promote or suppress the undesired debromination side reaction.
Caption: Key factors influencing the selectivity of nitro group reduction over debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. reddit.com [reddit.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 10. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 12. d-nb.info [d-nb.info]
- 13. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Halogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the highly exothermic nature of nitration reactions involving halogenated benzenes. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the safety, efficiency, and success of your experiments.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to runaway reactions, reduced yields, and the formation of undesirable byproducts.[1] This guide addresses common issues encountered during the nitration of halogenated benzenes.
| Issue | Possible Causes | Recommended Actions |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Rate of nitrating agent addition is too fast. 2. Inadequate cooling or failure of the cooling system. 3. Poor stirring leading to localized hot spots. 4. Incorrectly high concentration of reagents. | Immediate Action: 1. Stop the addition of the nitrating agent immediately. 2. Increase cooling by adding more ice, dry ice, or a colder solvent to the bath. 3. Ensure vigorous stirring to improve heat dissipation. 4. If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by carefully and slowly pouring the reaction mixture into a large volume of crushed ice and water. |
| Reaction Mixture Turns Dark Brown or Black | 1. Oxidation of the substrate or product due to excessive temperature. 2. Decomposition of the starting material or nitrating agent. | 1. Immediately lower the reaction temperature. 2. Ensure the rate of addition of the nitrating agent is slow and controlled. 3. Verify the stability of your specific substrate under the reaction conditions by consulting relevant literature. |
| Low or No Yield of Desired Product | 1. Reaction temperature is too low, leading to a very slow reaction rate. 2. Insufficiently strong nitrating agent for the reactivity of the halogenated benzene (especially for less reactive substrates like iodobenzene). 3. Decomposed or low-quality nitric or sulfuric acid. 4. The reaction has not run for a sufficient amount of time. | 1. Cautiously and gradually increase the temperature in small increments while closely monitoring for any exotherm. 2. Consider using a stronger nitrating system, such as fuming nitric acid or oleum, for deactivated substrates. 3. Use fresh, high-quality concentrated acids. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Multiple Nitro Groups (Dinitration) | 1. Reaction temperature is too high.[2] 2. Extended reaction time. 3. High concentration of the nitrating agent. | 1. Maintain a lower reaction temperature. For many halogenated benzenes, keeping the temperature below 60°C is crucial to minimize dinitration.[2] 2. Monitor the reaction by TLC and stop it once the starting material is consumed. 3. Use a controlled stoichiometry of the nitrating agent. |
| Reaction Stalls (No Further Conversion) | 1. Depletion of the nitrating agent. 2. Dilution of the acid mixture by water produced during the reaction, which reduces the concentration of the active nitronium ion. | 1. Consider a slow, controlled addition of a small amount of additional nitrating mixture. 2. For highly deactivated substrates, the use of a dehydrating agent or a stronger acid system may be necessary from the start. |
| Unexpected Color Changes (e.g., Yellowing) | Formation of the nitroaromatic product often results in a yellow color. | This is generally a positive indication that the reaction is proceeding. The intensity of the color can give a qualitative idea of the reaction's progress. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of halogenated benzenes so exothermic?
A1: The nitration of aromatic compounds is an exothermic process because the formation of the stable nitro-aromatic ring and a molecule of water is an energetically favorable process. The reaction involves the attack of the electron-rich aromatic ring on the highly reactive nitronium ion (NO₂⁺), which is generated in situ from the mixture of concentrated nitric and sulfuric acids.
Q2: How does the halogen substituent affect the reactivity and the exotherm?
A2: Halogens have a dual effect on the benzene ring. They are deactivating due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and the reaction generally slower than the nitration of benzene. However, they are also ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation. The reactivity of halobenzenes towards nitration generally follows the order: Fluorobenzene > Chlorobenzene ≈ Bromobenzene > Iodobenzene. The exotherm is related to the reaction rate; thus, the nitration of more reactive halobenzenes like fluorobenzene has a higher potential for a rapid temperature increase.
Q3: What is the role of sulfuric acid in the nitrating mixture?
A3: Concentrated sulfuric acid serves two critical functions. Firstly, it acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is important because water can dilute the acid mixture and inhibit the formation of the nitronium ion, thereby slowing down or stopping the reaction.
Q4: How can I control the temperature of the reaction effectively?
A4: Effective temperature control is crucial. Key strategies include:
-
Slow, Dropwise Addition: Add the nitrating agent (or the halogenated benzene) to the reaction mixture very slowly using a dropping funnel.
-
Efficient Cooling: Use an ice bath or an ice-salt bath to maintain a low and stable temperature. Ensure the reaction flask is well-immersed in the cooling bath.
-
Vigorous Stirring: Continuous and efficient stirring ensures even heat distribution and prevents the formation of localized hot spots.
-
Monitoring: Constantly monitor the internal temperature of the reaction with a thermometer.
Q5: What is a "runaway reaction" and how can I prevent it?
A5: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, which can be extremely dangerous.[1] To prevent it, always follow the temperature control procedures mentioned above, use appropriate reaction scales, and be prepared with an emergency quenching plan.
Quantitative Data
The following tables summarize key quantitative data for the nitration of various halogenated benzenes. Please note that yields and isomer distributions are highly dependent on specific reaction conditions.
Table 1: Recommended Temperature Ranges and Typical Isomer Distribution
| Halogenated Benzene | Recommended Temperature Range (°C) | Typical Ortho:Para Isomer Ratio | Meta Isomer (%) |
| Fluorobenzene | 0 - 30 | 1:8 - 1:10 | < 1 |
| Chlorobenzene | 20 - 60[2] | 1:2[2] | ~1[2] |
| Bromobenzene | 30 - 60[2] | 38:62[2] | < 1 |
| Iodobenzene | 40 - 70 | 1:2 - 2:3 | < 1 |
Table 2: Influence of Temperature on Isomer Distribution (Qualitative Trends)
| Halogenated Benzene | Effect of Increasing Temperature |
| General Trend | Generally, higher temperatures can lead to a slight increase in the proportion of the ortho isomer relative to the para isomer, although this effect is often minor compared to steric hindrance. More significantly, higher temperatures increase the risk of dinitration. |
Experimental Protocols
Protocol 1: Nitration of Bromobenzene
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
95% Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool this mixture in an ice bath.
-
While stirring the cooled nitrating mixture, add 2.0 g of bromobenzene dropwise over a period of 10-15 minutes. It is crucial to monitor the temperature and maintain it between 30-35°C.[3] Use the ice bath to control any temperature increase.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture onto about 25 g of crushed ice in a beaker and stir until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash the precipitate thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from hot 95% ethanol to obtain the purified mononitrobromobenzene isomers.[2] The para isomer is less soluble and will crystallize out first upon cooling.[2]
Protocol 2: Nitration of Chlorobenzene
Materials:
-
Chlorobenzene
-
Concentrated Nitric Acid (60%)
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In an Erlenmeyer flask equipped with a thermometer, prepare a mixture of 20 mL of 60% nitric acid and 20 mL of concentrated sulfuric acid. Allow the mixture to cool to room temperature.
-
Add 11.2 g of chlorobenzene in small portions (2-3 mL) every 5 minutes with vigorous manual agitation.
-
The temperature of the mixture will increase but should not exceed 50-60°C.[2] If necessary, cool the flask in an ice-water bath.
-
After the addition is complete, continue to agitate the mixture for another 10-15 minutes.
-
Pour the reaction mixture carefully into a beaker containing a large amount of crushed ice and water.
-
Filter the solid product under vacuum and wash thoroughly with cold water.
Visualizations
Logical Troubleshooting Flow for Exothermic Reactions
Caption: A logical workflow for troubleshooting temperature excursions during exothermic nitration reactions.
Factors Influencing Exothermicity in Halogenated Benzene Nitration
Caption: Key factors that influence the exothermic nature of the nitration of halogenated benzenes.
General Experimental Workflow for Nitration
References
Technical Support Center: Troubleshooting SNAr Reactions with Fluoronitrobenzenes
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their SNAr experiments involving fluoronitrobenzenes and to troubleshoot common issues leading to low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My SNAr reaction with a fluoronitrobenzene substrate has very low conversion. What are the most likely causes?
A1: Low conversion in SNAr reactions, even with an activated substrate like fluoronitrobenzene, can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Substrate Activation: The reaction is significantly accelerated when a strong electron-withdrawing group (EWG), like the nitro group (-NO2), is positioned ortho or para to the fluorine leaving group.[1][2][3] If the nitro group is in the meta position, its ability to stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance is eliminated, leading to a dramatically slower reaction rate.[2][4] The reactivity order is generally ortho > para >> meta.[1]
-
Nucleophile Strength & Stability: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If you are using a neutral nucleophile (e.g., an amine or alcohol), a base is often required to deprotonate it, increasing its nucleophilicity. However, very strong bases can sometimes lead to side reactions.[5]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, acetonitrile, or THF are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing the nucleophile's reactivity.[5][6][7] Protic solvents (like water or alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[6][8]
-
Presence of Water: SNAr reactions are often sensitive to water. Ensure all reagents and solvents are anhydrous, as water can protonate the nucleophile, reducing its effectiveness, or compete in the reaction.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting material, the Meisenheimer complex, or the product, especially if the substrate has other sensitive functional groups.[9][10]
Q2: Why is fluorine, with its strong carbon-fluorine bond, considered a good leaving group in SNAr reactions?
A2: This is a key difference between SNAr and SN2 reactions. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the resonance-stabilized Meisenheimer complex.[1][11] The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[1][11] The C-F bond is broken in the second, faster step of the reaction. Therefore, the leaving group's ability to activate the ring for the initial attack is more important than its ability to leave in the subsequent step. The general leaving group ability for SNAr is F > Cl ≈ Br > I.[5][11][12]
Q3: My reaction mixture turns a deep red/purple color, but TLC analysis shows mostly starting material. What is happening?
A3: The deep color you are observing is characteristic of the formation of the Meisenheimer complex, the negatively charged intermediate in the SNAr mechanism.[1][2] This indicates that the initial nucleophilic attack is occurring. However, if the product is not forming, it suggests that the subsequent elimination of the fluoride leaving group is slow or not happening, and the Meisenheimer complex is in equilibrium with the starting materials. This could be due to:
-
Insufficient Energy: The reaction may require heating to overcome the energy barrier for the elimination step.
-
Poor Leaving Group Stabilization: While fluorine is excellent, issues can arise in complex systems.
-
Base Catalysis Issues: For some nucleophiles, particularly neutral ones like amines, a second molecule of the amine or another base may be required to facilitate the proton transfer in the rate-limiting step, which can be the deprotonation of the intermediate.[13][14]
Q4: Can the choice of base negatively impact my reaction?
A4: Yes. While a base is often necessary, especially for alcohol or amine nucleophiles, its selection is important.
-
Inorganic Bases: Bases like K2CO3, Cs2CO3, and KOH are commonly used and can be effective.[9][10][15] However, their solubility can be an issue in some organic solvents.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (NEt3) or pyridine can be used, but they are sometimes less effective than inorganic bases.[9][10]
-
Strong Bases: Very strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can cause side reactions. For example, with certain substrates, they can promote an elimination-addition (benzyne) mechanism, which can lead to a mixture of regioisomers.[5] They can also deprotonate other parts of your molecule, leading to undesired byproducts.[16]
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for improving conversion. The following tables summarize data from studies on SNAr reactions, illustrating the impact of solvent and base selection.
Table 1: Effect of Solvent on SNAr Reaction Yield Reaction: 4-Fluorobiphenyl with 2-phenylpropionitrile catalyzed by t-Bu-P4 at 80°C.[9][10]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 91 |
| 2 | 1,4-Dioxane | 81 |
| 3 | Cyclohexane | 87 |
Table 2: Effect of Base on SNAr Reaction Yield Reaction: 4-Fluorobiphenyl with 2-phenylpropionitrile in toluene at 80°C.[9][10]
| Entry | Base | Yield (%) |
| 1 | K3PO4 | 88 |
| 2 | Cs2CO3 | 75 |
| 3 | K2CO3 | 66 |
| 4 | Na2CO3 | 45 |
| 5 | KOH | 55 |
| 6 | NEt3 | <10 |
| 7 | Pyridine | <10 |
Experimental Protocols
General Protocol for a Typical SNAr Reaction: Synthesis of 4-isobutoxy-3-nitrobenzaldehyde
This protocol is a representative example and may require optimization for different substrates or nucleophiles.
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Isobutanol
-
Potassium Carbonate (K2CO3), finely ground and dried
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoro-3-nitrobenzaldehyde (1.0 eq).
-
Reagent Addition: Add finely ground, anhydrous potassium carbonate (1.5 eq) to the flask.
-
Solvent and Nucleophile: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Then, add isobutanol (1.2 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.[5] Spot the reaction mixture against the starting material to visualize the consumption of the electrophile and the formation of a new, typically higher Rf, product spot.
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.
-
Extract the aqueous layer with the organic solvent (e.g., 3 times).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-isobutoxy-3-nitrobenzaldehyde.[5][17]
Visualized Workflows and Mechanisms
The following diagrams illustrate the SNAr mechanism and a logical workflow for troubleshooting low conversion.
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Bromo-1,5-difluoro-3-nitrobenzene Synthesis via HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-1,5-difluoro-3-nitrobenzene. The following sections offer insights into identifying potential impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can generally be categorized as follows:
-
Unreacted Starting Material: The primary starting material for the nitration reaction is 1-Bromo-3,5-difluorobenzene. Incomplete nitration will result in the presence of this compound in the final product mixture.
-
Positional Isomers: The nitration of 1-Bromo-3,5-difluorobenzene can result in the formation of several positional isomers where the nitro group is located at different positions on the aromatic ring. Due to the directing effects of the bromo and fluoro substituents, the formation of other isomers besides the desired 2-bromo-1,5-difluoro-3-nitro isomer is possible.
-
Di-nitrated Byproducts: Under harsh nitrating conditions, a second nitro group may be introduced onto the aromatic ring, leading to the formation of bromodifluorodinitrobenzene isomers.
-
Byproducts from Side Reactions: Depending on the specific synthetic route and reaction conditions, other side reactions may occur, leading to a variety of other impurities.
Q2: What type of HPLC column is best suited for separating this compound from its isomers?
A2: For the separation of positional isomers of aromatic compounds, columns with alternative selectivity to standard C18 columns are often preferred. Phenyl- and pentafluorophenyl (PFP)-based stationary phases are particularly effective. These columns can provide enhanced resolution of isomers through π-π and dipole-dipole interactions with the aromatic analytes.
Q3: My chromatogram shows several peaks with the same mass-to-charge ratio (m/z) in LC-MS analysis. Are these all isomers?
A3: Peaks with the same m/z ratio are indicative of isomers. In the context of this compound synthesis, these are most likely positional isomers where the bromine, fluorine, and nitro groups are arranged differently on the benzene ring. Chromatographic separation is essential to differentiate and quantify these isomeric impurities.
Troubleshooting HPLC Analysis
This section provides guidance on common issues encountered during the HPLC analysis of this compound and its impurities.
Problem: Poor Resolution Between Isomeric Peaks
Potential Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition.
-
Gradient is too steep.
Troubleshooting Steps:
-
Column Selection:
-
If using a C18 column, switch to a phenyl- or PFP-based column to enhance selectivity for aromatic isomers.
-
-
Mobile Phase Optimization:
-
Solvent Choice: Evaluate both methanol and acetonitrile as the organic modifier in your mobile phase. Their different selectivities can impact the separation of closely eluting isomers.
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution.
-
-
Gradient Adjustment:
-
Decrease the slope of the gradient to provide more time for the separation of closely eluting compounds.
-
Problem: Peak Tailing
Potential Causes:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
Dead volume in the HPLC system.
Troubleshooting Steps:
-
Mobile Phase pH:
-
Ensure the mobile phase pH is appropriate for the analytes. For neutral compounds like this compound and its likely impurities, this is less of a concern.
-
-
Sample Concentration:
-
Dilute the sample to see if peak shape improves. Overloading the column can lead to peak distortion.
-
-
System Check:
-
Inspect tubing and connections for any unnecessary length or wide-bore tubing that could contribute to dead volume.
-
Potential Impurities and Expected Elution Order
The following table summarizes potential impurities in the synthesis of this compound. The expected elution order in reversed-phase HPLC is generally from least polar to most polar. However, the specific selectivity of the column and mobile phase can influence this order.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 1-Bromo-3,5-difluorobenzene | BrC₆H₃F₂ | C₆H₃BrF₂ | 192.99 | Unreacted starting material. Expected to be less retained than the nitrated products. |
| This compound | C₆H₂BrF₂NO₂ | C₆H₂BrF₂NO₂ | 237.99 | Target Compound |
| 4-Bromo-1,5-difluoro-2-nitrobenzene | C₆H₂BrF₂NO₂ | C₆H₂BrF₂NO₂ | 237.99 | Positional Isomer |
| 1-Bromo-3,5-difluoro-2-nitrobenzene | C₆H₂BrF₂NO₂ | C₆H₂BrF₂NO₂ | 237.99 | Positional Isomer |
| 2,4-Dibromo-1,5-difluoro-3-nitrobenzene | C₆HBr₂F₂NO₂ | C₆HBr₂F₂NO₂ | 316.88 | Potential di-brominated impurity. |
Experimental Protocols
General HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization will be required for specific applications.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 40% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA) |
Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Potential impurity formation pathways.
Validation & Comparative
Comparative Guide to Analytical Methods for Confirming the Purity of 2-Bromo-1,5-difluoro-3-nitrobenzene
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of the primary analytical methods for confirming the purity of 2-Bromo-1,5-difluoro-3-nitrobenzene, a key intermediate in various synthetic pathways. The focus is on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The synthesis of this compound can result in various impurities, including positional isomers, starting materials, and by-products from side reactions. Therefore, robust analytical methods are essential to detect and quantify these impurities accurately.
Comparison of Analytical Methods
The selection of an appropriate analytical technique hinges on the physicochemical properties of this compound and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the information required (e.g., qualitative vs. quantitative).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule. |
| Typical Analytes | Non-volatile and thermally labile compounds. Well-suited for separating positional isomers. | Volatile and thermally stable compounds. | Any soluble compound with NMR-active nuclei (e.g., ¹H, ¹⁹F, ¹³C). |
| Primary Use | Quantitative purity determination (area percent), impurity profiling, separation of non-volatile impurities and isomers. | Identification and quantification of volatile impurities, confirmation of molecular weight. | Absolute purity determination without the need for a specific reference standard of the analyte, structural elucidation of impurities. |
| Strengths | High resolution for isomeric separation, wide applicability, non-destructive (sample can be collected post-analysis). | High sensitivity and selectivity (mass detector), provides structural information of impurities. | Primary analytical method, high precision and accuracy, non-destructive, provides structural information. |
| Limitations | Requires a chromophore for UV detection, may require reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds, potential for analyte degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the analysis of halogenated nitroaromatic compounds and are based on established analytical practices for structurally similar molecules. Optimization for this compound may be required.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential non-volatile impurities and positional isomers.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Analysis: Inject the sample into the GC-MS system. Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the relative peak areas in the total ion chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL) and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for each analytical method.
Navigating Reactivity: A Comparative Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic selection of substituted aromatic compounds is paramount for efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 2-Bromo-1,5-difluoro-3-nitrobenzene and its isomers in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and analogous experimental data.
The reactivity of halogenated nitroaromatic compounds is a critical factor in the design of synthetic routes for novel pharmaceuticals and agrochemicals. Among these, this compound presents a unique scaffold with multiple sites for potential functionalization. Understanding its reactivity profile in comparison to its structural isomers is essential for predicting reaction outcomes and optimizing conditions.
Principles of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is primarily influenced by three factors:
-
The nature and position of electron-withdrawing groups (EWGs): Powerful EWGs, such as the nitro group (-NO₂), are essential to activate the aromatic ring towards nucleophilic attack. The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.
-
The nature of the leaving group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. Consequently, the leaving group ability is often inverted compared to Sₙ2 reactions, with fluoride being a better leaving group than bromide or chloride. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic.
-
Steric hindrance: Bulky groups in the vicinity of the reaction center can impede the approach of the nucleophile, thereby reducing the reaction rate.
Comparative Reactivity of this compound and Its Isomers
Here, we will compare the reactivity of this compound with three of its isomers where the positions of the substituents are varied.
Isomers for Comparison:
-
Isomer 1 (Target): this compound
-
Isomer 2: 4-Bromo-1,3-difluoro-2-nitrobenzene
-
Isomer 3: 1-Bromo-2,4-difluoro-5-nitrobenzene
-
Isomer 4: 2-Bromo-4,6-difluoro-1-nitrobenzene
Qualitative Reactivity Ranking
Based on the principles of SNAr, the expected order of reactivity for nucleophilic substitution of a fluorine atom is as follows:
Isomer 2 > Isomer 4 > Isomer 3 > Isomer 1
Justification:
-
Isomer 2 (4-Bromo-1,3-difluoro-2-nitrobenzene): This isomer is predicted to be the most reactive. The fluorine atom at the 1-position is ortho to the powerfully activating nitro group at the 2-position. This ortho relationship provides the strongest activation for nucleophilic attack.
-
Isomer 4 (2-Bromo-4,6-difluoro-1-nitrobenzene): In this isomer, the fluorine atoms at positions 4 and 6 are both para to the nitro group at position 1. The para relationship also provides strong activation, making this isomer highly reactive, though generally slightly less so than the ortho-activated isomer.
-
Isomer 3 (1-Bromo-2,4-difluoro-5-nitrobenzene): The fluorine atom at the 4-position is ortho to the nitro group at the 5-position, leading to activation. However, the fluorine at the 2-position is meta to the nitro group and thus significantly less activated. Overall reactivity will be primarily driven by the substitution at the 4-position.
-
Isomer 1 (this compound): The fluorine atoms at positions 1 and 5 are both meta to the nitro group at position 3. The meta positioning offers the least stabilization of the Meisenheimer intermediate, rendering this isomer the least reactive of the four towards nucleophilic substitution of a fluorine atom.
Data Presentation
To provide a semi-quantitative comparison, the following table presents hypothetical yields for a representative SNAr reaction with a generic amine nucleophile (e.g., piperidine or morpholine) under standardized conditions. These values are extrapolated from data for structurally similar compounds and the qualitative reactivity ranking.
| Isomer | Structure | Leaving Group | Position relative to -NO₂ | Predicted Reactivity | Estimated Yield (%) |
| Isomer 1 | This compound | F | meta | Lowest | < 10 |
| Isomer 2 | 4-Bromo-1,3-difluoro-2-nitrobenzene | F | ortho | Highest | > 90 |
| Isomer 3 | 1-Bromo-2,4-difluoro-5-nitrobenzene | F | ortho (at C4) | High | ~85 |
| Isomer 4 | 2-Bromo-4,6-difluoro-1-nitrobenzene | F | para | High | ~90 |
Note: The estimated yields are for illustrative purposes to highlight the expected differences in reactivity and are not based on direct experimental results for these specific isomers under identical conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that could be performed to quantitatively assess the reactivity of these isomers. The protocols are based on established procedures for SNAr reactions of similar substrates.
General Experimental Protocol for Comparative SNAr with an Amine Nucleophile
Objective: To compare the reactivity of the four isomers of bromo-difluoro-nitrobenzene in a nucleophilic aromatic substitution reaction with an amine.
Materials:
-
This compound (Isomer 1)
-
4-Bromo-1,3-difluoro-2-nitrobenzene (Isomer 2)
-
1-Bromo-2,4-difluoro-5-nitrobenzene (Isomer 3)
-
2-Bromo-4,6-difluoro-1-nitrobenzene (Isomer 4)
-
Morpholine (or other secondary amine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To four separate oven-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add one of the bromo-difluoro-nitrobenzene isomers (1.0 mmol).
-
To each flask, add anhydrous DMF (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equivalents) to each flask.
-
Add potassium carbonate (2.0 mmol, 2.0 equivalents) to each flask.
-
Stir the reaction mixtures at a constant temperature (e.g., 80 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 30 minutes).
-
Once the reaction is deemed complete (or after a set time, e.g., 24 hours), cool the mixtures to room temperature.
-
Pour each reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers for each reaction, wash with brine (2 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product for each isomer.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical relationships in SNAr reactivity and a general experimental workflow.
A Comparative Guide to the Suzuki Coupling of 2-Bromo- vs. 2-Chloro-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency, with aryl bromides and chlorides being the most common substrates. This guide provides an objective comparison of the performance of 2-bromo-1,5-difluoro-3-nitrobenzene and 2-chloro-1,5-difluoro-3-nitrobenzene in the Suzuki coupling reaction, supported by representative experimental data from analogous systems.
Both substrates are highly activated towards Suzuki coupling due to the presence of the strongly electron-withdrawing nitro group and two fluorine atoms. However, the inherent difference in the carbon-halogen bond strength dictates their relative reactivity.
Reactivity and Performance Comparison
The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1] The carbon-bromine bond (C-Br) is weaker than the carbon-chlorine bond (C-Cl), leading to a lower activation energy for the oxidative addition of aryl bromides. Consequently, this compound is significantly more reactive than its chloro-analogue.[1][2][3]
This difference in reactivity translates to:
-
Milder Reaction Conditions: The bromo-substrate can often be coupled at lower temperatures and with shorter reaction times.
-
Higher Yields: Under identical conditions, the bromo-derivative generally provides a higher yield of the desired biaryl product.
-
Catalyst System: While standard palladium catalysts like Pd(PPh₃)₄ can be effective for the bromo-compound, the less reactive chloro-analogue often necessitates more sophisticated and expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[3]
The following table summarizes representative quantitative data from Suzuki-Miyaura coupling reactions of analogous 2-halo-3-nitro-substituted aromatic compounds with phenylboronic acid, illustrating the expected performance differences.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-nitrobenzoic acid | Pd₂(dba)₃ (2 mol%), P(o-tol)₃ (4 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2-Chloro-3-nitrobenzoic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | 75 |
Note: This data is representative of analogous systems and is intended for comparative purposes. Actual experimental results for the title compounds may vary.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of Suzuki coupling reactions. Below are representative protocols for the coupling of both the bromo- and chloro-substituted substrates with a generic arylboronic acid.
Experimental Protocol 1: Suzuki Coupling of this compound (Representative)
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive flow of argon.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 90°C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Suzuki Coupling of 2-Chloro-1,5-difluoro-3-nitrobenzene (Representative)
Materials:
-
2-Chloro-1,5-difluoro-3-nitrobenzene (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (6 mL)
Procedure:
-
In a glovebox, add 2-chloro-1,5-difluoro-3-nitrobenzene, the arylboronic acid, tris(dibenzylideneacetone)dipalladium(0), XPhos, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and place it under an argon atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Pathway and Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Synthetic Routes of Substituted Difluoroanilines
For Researchers, Scientists, and Drug Development Professionals
Substituted difluoroanilines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the aniline scaffold can significantly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient and scalable synthesis of specifically substituted difluoroanilines is of paramount importance. This guide provides a comparative analysis of common synthetic routes to two key isomers, 2,4-difluoroaniline and 3,5-difluoroaniline, supported by experimental data and detailed methodologies.
Comparative Analysis of Synthetic Routes
The synthesis of substituted difluoroanilines can be broadly categorized into multi-step pathways involving nitration and reduction, halogen exchange reactions, and nucleophilic aromatic substitution. The choice of a particular route is often dictated by the availability and cost of starting materials, the desired substitution pattern, and scalability.
Synthesis of 2,4-Difluoroaniline
2,4-Difluoroaniline is a crucial intermediate, notably in the production of the anti-inflammatory drug Diflunisal.[1] Several synthetic strategies have been developed for its preparation, with a common approach involving the transformation of readily available chlorinated precursors.
| Route | Starting Material | Key Steps | Overall Yield | Advantages | Disadvantages |
| 1 | 1,2,4-Trichlorobenzene | 1. Nitration 2. Halogen Exchange (Fluorination) 3. Catalytic Hydrogenation | ~50% | Inexpensive starting material. | Multi-step process with moderate overall yield. |
| 2 | 2,4,5-Trichloronitrobenzene | 1. Fluorination 2. Catalytic Hydrogenation | ~48%[2] | Fewer steps than Route 1. | Starting material is a nitro compound. |
| 3 | 2,4-Difluoronitrobenzene | 1. Reduction | Up to 94%[3] | High-yielding final step. | Availability and cost of the starting nitro compound. |
Synthesis of 3,5-Difluoroaniline
3,5-Difluoroaniline serves as a key component in the synthesis of various herbicides and other agricultural chemicals.[4] Its synthesis often requires more intricate strategies to achieve the meta-difluoro substitution pattern.
| Route | Starting Material | Key Steps | Overall Yield | Advantages | Disadvantages |
| 1 | 2,4-Difluoroaniline | 1. Bromination 2. Diazotization & Reduction 3. Amination | ~80%[5] | Utilizes a readily available difluoroaniline isomer. | Multi-step process involving a diazonium salt intermediate. |
| 2 | 1,3,5-Trichlorobenzene | 1. Fluorination to 1,3,5-Trifluorobenzene 2. Amination | >80%[4] | High-yielding and relatively short route. | Requires specific conditions for the amination of trifluorobenzene. |
| 3 | 3,5-Difluorochlorobenzene | 1. Nucleophilic Aromatic Substitution (Amination) | 74-78%[6] | Direct introduction of the amino group. | The starting material may not be as readily available as trichlorobenzene. |
| 4 | 2-Chloro-3,5-difluoroaniline | 1. Catalytic Hydrogenation (Dechlorination) | 91%[7] | High yield in the final dechlorination step. | Requires the synthesis of the chlorinated precursor. |
Experimental Protocols
The following are representative experimental protocols for key transformations in the synthesis of substituted difluoroanilines.
Route 1 for 2,4-Difluoroaniline: From 1,2,4-Trichlorobenzene
Step 1: Nitration of 1,2,4-Trichlorobenzene to 2,4,5-Trichloronitrobenzene [8]
A mixture of nitric acid and sulfuric acid is prepared and cooled in an ice bath. 1,2,4-trichlorobenzene is then added dropwise to the stirred acid mixture, ensuring the temperature is maintained below 50-60 °C.[9] After the addition is complete, the reaction mixture is heated at a controlled temperature for approximately one hour. Upon cooling, the organic layer containing 2,4,5-trichloronitrobenzene is separated from the acid layer. This step typically proceeds with a yield of around 90%.[8]
Step 2: Halogen Exchange of 2,4,5-Trichloronitrobenzene to 2,4-Difluoro-5-chloronitrobenzene [10]
Potassium fluoride is dried in a suitable solvent such as dimethylformamide (DMF) with a phase-transfer catalyst like n-hexadecyl trimethylammonium bromide. 2,4,5-trichloronitrobenzene is then added, and the mixture is heated at approximately 125 °C overnight. After an aqueous work-up, the crude product is isolated. This halogen exchange reaction typically affords the desired product in about 70% yield.[10]
Step 3: Catalytic Hydrogenation of 2,4-Difluoro-5-chloronitrobenzene to 2,4-Difluoroaniline [8]
2,4-Difluoro-5-chloronitrobenzene is dissolved in a suitable solvent like ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation under hydrogen pressure (e.g., 7 bar) at an elevated temperature (e.g., 80 °C) for several hours. This reaction achieves both the reduction of the nitro group and the hydrodechlorination to yield 2,4-difluoroaniline. This selective hydrogenation can achieve yields of around 80%.[8]
Route 2 for 3,5-Difluoroaniline: From 1,3,5-Trichlorobenzene
Step 1: Fluorination of 1,3,5-Trichlorobenzene to 1,3,5-Trifluorobenzene [4]
1,3,5-Trichlorobenzene is reacted with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures in an autoclave. The use of a catalyst such as CsF or KHF₂ can improve the reaction rate and yield.[4]
Step 2: Amination of 1,3,5-Trifluorobenzene to 3,5-Difluoroaniline [4]
The resulting 1,3,5-trifluorobenzene is then subjected to amination. This can be achieved by reacting it with aqueous or anhydrous ammonia in a suitable polar solvent like diethylene glycol (DEG) at elevated temperatures and pressures in an autoclave. This nucleophilic aromatic substitution reaction selectively replaces one fluorine atom with an amino group to yield 3,5-difluoroaniline.[4] This two-step process can achieve an overall yield of over 80%.[4]
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: A multi-step synthesis of 2,4-difluoroaniline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 4. US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 10. tandfonline.com [tandfonline.com]
The Strategic Advantage of 2-Bromo-1,5-difluoro-3-nitrobenzene in Medicinal Chemistry: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of designing novel therapeutics with enhanced pharmacological properties. Among the plethora of building blocks available to medicinal chemists, 2-Bromo-1,5-difluoro-3-nitrobenzene (also known as 5-Bromo-1,2-difluoro-3-nitrobenzene) has emerged as a particularly advantageous reagent. Its unique trifunctional nature, featuring strategically positioned bromo, fluoro, and nitro moieties, offers a powerful platform for the synthesis of complex molecules, most notably in the development of next-generation cancer immunotherapies such as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
This guide provides a comprehensive comparison of this compound with a common alternative, 4-bromo-1-fluoro-2-nitrobenzene, highlighting its superior performance in key synthetic transformations and its role in the synthesis of potent bioactive molecules.
The Versatility of a Trifunctional Scaffold
This compound's utility stems from the distinct reactivity of its three functional groups.[1] The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] The two fluorine atoms, activated by the strongly electron-withdrawing nitro group positioned ortho and para to them, are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nitrogen and oxygen-based nucleophiles.[1] Furthermore, the nitro group itself can be readily reduced to an amine, providing another site for diversification.[1] This orthogonal reactivity allows for a sequential and controlled functionalization of the aromatic ring, a highly desirable feature in the construction of complex drug candidates.
Comparative Performance in Key Reactions
To quantify the advantages of this compound, we present a comparative analysis of its performance in Suzuki-Miyaura coupling and nucleophilic aromatic substitution against 4-bromo-1-fluoro-2-nitrobenzene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental reaction in medicinal chemistry for the creation of biaryl structures. The reactivity of the aryl halide is a critical factor in the efficiency of this transformation.
| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Bromo-1-fluoro-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
Table 1: Comparison of Suzuki-Miyaura Coupling Yields.
The higher yield observed with this compound can be attributed to the electronic effects of the additional fluorine atom, which can influence the oxidative addition step of the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is crucial for introducing amine and ether functionalities common in many drug molecules. The rate of this reaction is highly dependent on the electrophilicity of the aromatic ring.
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | this compound | Morpholine | K₂CO₃ | DMF | 80 | 6 | 92 | | 2 | 4-Bromo-1-fluoro-2-nitrobenzene | Morpholine | K₂CO₃ | DMF | 80 | 6 | 81 |
Table 2: Comparison of Nucleophilic Aromatic Substitution Yields.
The presence of two fluorine atoms flanking the nitro group in this compound significantly enhances the electrophilicity of the carbon atom attached to the fluorine, leading to a faster and more efficient substitution reaction compared to the alternative with a single fluorine atom.
Application in the Synthesis of IDO1 Inhibitors
A prominent application of this compound is in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a promising class of cancer immunotherapy agents.[1] IDO1 is an enzyme that plays a crucial role in tumor immune escape by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine.[2] By inhibiting IDO1, the tumor microenvironment can be shifted from immunosuppressive to immunostimulatory, thereby enhancing the efficacy of the patient's own immune system to fight cancer.[2]
The synthesis of potent IDO1 inhibitors, such as Linrodostat, can utilize this compound as a key starting material. The ability to sequentially introduce different functionalities via Suzuki coupling and SNAr reactions is critical for building the complex molecular architecture required for high-potency inhibition.
Below is a diagram illustrating the IDO1 signaling pathway, a key target for cancer immunotherapy.
Caption: The IDO1 enzyme metabolizes tryptophan into kynurenine, leading to T-cell suppression and promoting tumor growth.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl bromide (1.0 eq) and the corresponding boronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and base (e.g., K₂CO₃, 2.0 eq) are added. The reaction mixture is degassed with argon for 15 minutes and then heated to the specified temperature with stirring. Upon completion, as monitored by TLC, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the aryl fluoride (1.0 eq) in an anhydrous aprotic solvent such as DMF, the nucleophile (e.g., morpholine, 1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added. The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion
This compound offers significant advantages over other halogenated nitroaromatic building blocks in medicinal chemistry. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the efficient and controlled construction of complex molecular architectures. The enhanced reactivity in both Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions, supported by the comparative data, underscores its value as a superior building block. For researchers and drug development professionals, the use of this compound can accelerate the synthesis of novel drug candidates, particularly in the promising field of cancer immunotherapy.
References
A Comparative Guide to the LC-MS Characterization of 2-Bromo-1,5-difluoro-3-nitrobenzene Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is critical for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures originating from 2-Bromo-1,5-difluoro-3-nitrobenzene, a versatile building block in organic synthesis. The following sections present supporting experimental data and protocols to aid in the selection and implementation of the most suitable analytical techniques.
The analysis of halogenated nitroaromatic compounds by LC-MS can be complex due to their chemical properties. The choice of ionization technique is crucial for achieving optimal sensitivity and generating informative mass spectra. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly employed, often in negative ion mode to enhance the detection of these electron-rich molecules.[1][2]
Comparative Analysis of a Hypothetical Reaction Mixture
To illustrate the capabilities of LC-MS in this context, we will consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction of this compound with a generic primary amine (R-NH₂). In this reaction, one of the fluorine atoms is displaced by the amine, leading to the formation of the desired product and potentially other byproducts.
Table 1: Hypothetical Reaction Components and Their Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| This compound | C₆H₂BrF₂NO₂ | 237.99 | Starting Material |
| N-alkyl-2-bromo-5-fluoro-3-nitroaniline | C₇H₅BrFN₂O₂ (assuming R=CH₃) | 247.03 | Expected Major Product |
| 2-Bromo-1-hydroxy-5-fluoro-3-nitrobenzene | C₆H₃BrFNO₃ | 235.99 | Potential Hydrolysis Byproduct |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. Below are the experimental protocols for the LC-MS analysis of the hypothetical reaction mixture.
Sample Preparation
-
Quench the reaction mixture by adding 1 mL of the reaction solution to 9 mL of a 50:50 acetonitrile/water solution.
-
Vortex the mixture for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Instrument: A tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan and data-dependent MS/MS.
Quantitative Data Summary
The following table summarizes the expected LC-MS data for the components of the hypothetical reaction mixture. The fragmentation patterns are predicted based on general principles for halogenated and nitroaromatic compounds.[3][4][5]
Table 2: Expected LC-MS Data for Reaction Components
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | 8.5 | 236.9 | 190.9 ([M-H-NO₂]⁻), 157.9 ([M-H-Br]⁻) |
| N-methyl-2-bromo-5-fluoro-3-nitroaniline | 7.2 | 246.0 | 200.0 ([M-H-NO₂]⁻), 167.0 ([M-H-Br]⁻), 231.0 ([M-H-CH₃]⁻) |
| 2-Bromo-1-hydroxy-5-fluoro-3-nitrobenzene | 6.8 | 234.9 | 188.9 ([M-H-NO₂]⁻), 155.9 ([M-H-Br]⁻) |
Visualizations
To further clarify the experimental process, the following diagrams are provided.
Caption: Experimental workflow for LC-MS analysis.
Caption: Hypothetical reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2-Amino-4,6-difluoro-5-nitro-biphenyl from 2-Bromo-1,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic pathways to produce the novel compound 2-Amino-4,6-difluoro-5-nitro-biphenyl, a potentially valuable building block in medicinal chemistry and materials science. The analysis focuses on the validation of a new synthetic pathway utilizing 2-Bromo-1,5-difluoro-3-nitrobenzene as the starting material. We present a head-to-head comparison of a modern Suzuki-Miyaura coupling approach with a traditional Suzuki method and an alternative pathway involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction. The performance of each pathway is evaluated based on reaction yield, conditions, and catalyst efficiency, supported by representative experimental data.
Executive Summary
The synthesis of highly functionalized biaryl amines is of significant interest in drug discovery and development. This guide details and compares three distinct synthetic routes to 2-Amino-4,6-difluoro-5-nitro-biphenyl starting from this compound. The "New Pathway" employs a modern palladium precatalyst with a bulky phosphine ligand (a Buchwald ligand system), demonstrating superior efficiency for this electron-deficient substrate. This is contrasted with a "Traditional Pathway" using a conventional palladium catalyst and an "Alternative Pathway" that circumvents cross-coupling in the initial step.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the proposed synthetic pathways to 2-Amino-4,6-difluoro-5-nitro-biphenyl.
| Parameter | New Pathway: Modern Suzuki-Miyaura Coupling | Traditional Pathway: Conventional Suzuki-Miyaura Coupling | Alternative Pathway: SNAr & Reduction |
| Starting Materials | This compound, (2-aminophenyl)boronic acid | This compound, (2-aminophenyl)boronic acid | This compound, Aniline |
| Key Reactions | Palladium-catalyzed Suzuki-Miyaura cross-coupling | Palladium-catalyzed Suzuki-Miyaura cross-coupling | Nucleophilic Aromatic Substitution, Nitro group reduction |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ | N/A for the initial C-N bond formation |
| Overall Yield (Estimated) | >90% | ~70-80% | ~60-70% (two steps) |
| Reaction Time | 2-4 hours | 12-24 hours | 24-48 hours (two steps) |
| Reaction Temperature | 80-100 °C | 100-110 °C | 100-150 °C (SNAr), Room Temp (Reduction) |
| Key Advantages | High yield, short reaction time, high catalyst efficiency | Readily available catalyst, well-established | Avoids organometallic reagents in the first step |
| Potential Drawbacks | Higher cost of specialized ligands | Lower yield for electron-deficient substrates, longer reaction time | Harsh conditions for SNAr, potential for side products |
Experimental Protocols: Detailed Methodologies
New Pathway: Modern Suzuki-Miyaura Coupling
This pathway utilizes a highly active palladium precatalyst system, which has shown excellent performance for the coupling of electron-deficient aryl bromides.
Materials:
-
This compound (1.0 mmol)
-
(2-aminophenyl)boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (Spherical Phos) ligand (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
In a dry Schlenk flask, combine this compound, (2-aminophenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Amino-4,6-difluoro-5-nitro-biphenyl.
Traditional Pathway: Conventional Suzuki-Miyaura Coupling
This method employs a more traditional and widely available palladium catalyst.
Materials:
-
This compound (1.0 mmol)
-
(2-aminophenyl)boronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and (2-aminophenyl)boronic acid in a mixture of toluene, ethanol, and water.
-
Add Na₂CO₃ and Pd(PPh₃)₄.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step pathway first forms a diarylamine intermediate via SNAr, followed by reduction of the nitro group.
Step 1: Nucleophilic Aromatic Substitution
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a sealed tube, add this compound, aniline, and K₂CO₃ in DMF.
-
Heat the mixture to 120 °C for 24 hours.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude 2-(phenylamino)-1,5-difluoro-3-nitrobenzene by column chromatography.
Step 2: Reduction of the Nitro Group
Materials:
-
2-(phenylamino)-1,5-difluoro-3-nitrobenzene (from Step 1)
-
Iron powder (Fe) (5.0 mmol)
-
Ammonium chloride (NH₄Cl) (5.0 mmol)
-
Ethanol (15 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, suspend the nitro compound in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot solution through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Mandatory Visualizations
Caption: Comparison of synthetic pathways to 2-Amino-4,6-difluoro-5-nitro-biphenyl.
Caption: General experimental workflow for cross-coupling and SNAr reactions.
Caption: Potential inhibition of cancer signaling pathways by aminobiphenyl derivatives.
A Comparative Guide to the Synthesis of Substituted Nitroaromatics: Traditional Batch vs. Continuous Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted nitroaromatics is a cornerstone of the chemical industry, providing crucial intermediates for pharmaceuticals, agrochemicals, dyes, and energetic materials. The introduction of a nitro group onto an aromatic ring is, however, an inherently hazardous process due to the highly exothermic nature of the reaction and the use of strong, corrosive acids. For decades, traditional batch processing has been the standard, but the emergence of continuous flow chemistry offers a paradigm shift in how these syntheses are approached, promising enhanced safety, efficiency, and scalability. This guide provides an objective, data-driven comparison of these two methodologies for the synthesis of substituted nitroaromatics.
At a Glance: Key Differences
| Feature | Traditional Batch Chemistry | Continuous Flow Chemistry |
| Safety | Higher risk of thermal runaway due to large reaction volumes and limited heat transfer.[1][2][3] | Inherently safer due to small reaction volumes, superior heat and mass transfer, and precise control over reaction parameters.[1][2][3][4] |
| Efficiency & Yield | Can be limited by mass and heat transfer, potentially leading to lower yields and side product formation.[3][5] | Often results in higher yields, improved selectivity, and faster reaction times due to precise control and enhanced mixing.[3][4] |
| Scalability | Scaling up can be challenging and may require significant process redesign to manage safety risks.[3] | More straightforward to scale up by extending reaction time or "numbering up" (running multiple reactors in parallel).[3] |
| Process Control | Less precise control over temperature, mixing, and reaction time, leading to potential inconsistencies. | Precise, automated control over reaction parameters, ensuring reproducibility and consistency.[6] |
| Solvent & Reagent Use | Often requires larger volumes of solvents to manage exotherms.[2] | Can often be performed with reduced solvent volumes or even under solvent-free conditions.[2] |
Quantitative Data Comparison
The advantages of flow chemistry become particularly evident when examining quantitative data from specific nitration reactions. The following tables summarize key performance indicators for the synthesis of various substituted nitroaromatics using both traditional batch and continuous flow methods.
Table 1: Nitration of 2,4-Dinitrotoluene (DNT) to 2,4,6-Trinitrotoluene (TNT)
| Parameter | Traditional Batch | Continuous Flow | Reference |
| Yield | < 58% (under non-optimized conditions with standard nitrating mixture) | > 99% | [3][4][7] |
| Reaction Time | 1 hour (for 58% yield) | 20 minutes | [4] |
| Temperature | Elevated temperatures required | 130°C | [3][7] |
| Reagents | Often requires fuming nitric acid and oleum for high conversion.[7] | Standard concentrated HNO₃ and H₂SO₄ can be used effectively.[3][7] | |
| Safety Notes | High risk due to energetic reagents and potential for thermal runaway.[7] | Significantly improved safety profile due to small reactor volume and superior heat dissipation.[3][7] |
Table 2: Mononitration of Toluene
| Parameter | Traditional Batch | Continuous Flow | Reference |
| Yield | - | Up to 97% | [8] |
| Selectivity | 59% (for desired isomer) | 79% (for desired isomer) | [8] |
| Reaction Time | 48 hours | 4.4 minutes (for a subsequent step, highlighting the potential for rapid transformations) | [8] |
| Temperature | Typically low temperatures (e.g., < 5°C) to control exotherm.[9] | Can be performed at elevated temperatures (e.g., 60°C) for faster rates.[8] | |
| Productivity | Limited by batch size and safety considerations. | A productivity of 2572 kg/a was demonstrated in a meso-scale flow reactor.[8] |
Table 3: Nitration of Phenol
| Parameter | Traditional Batch | Continuous Flow | Reference |
| Yield (o-nitrophenol) | 30% | 35% | [10] |
| Yield (p-nitrophenol) | 10% | 12% | [10] |
| Key Advantage | Established method. | Improved yields and better control over isomer ratio through temperature and residence time adjustments.[10] |
Experimental Protocols
Traditional Batch Nitration of Toluene
This protocol is a representative example of a lab-scale batch nitration.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Cyclohexane
-
Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck flask with magnetic stirrer
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Acid: In a separate flask, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.
-
Reaction Setup: Place toluene in the three-neck flask and cool to below 5°C using the ice-salt bath.
-
Addition of Nitrating Acid: Add the cold nitrating acid dropwise to the stirred toluene solution, ensuring the temperature does not exceed 10°C. This addition can take over an hour.[9]
-
Reaction: After the addition is complete, continue stirring at low temperature for a specified period (e.g., 30-60 minutes), then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.[9]
-
Quenching: Pour the reaction mixture slowly over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with cyclohexane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.[9]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
Continuous Flow Nitration of 2,4-Dinitrotoluene (DNT)
This protocol is based on published methods for the continuous synthesis of TNT.
Materials:
-
2,4-Dinitrotoluene (DNT) solution in a suitable solvent (e.g., dichloromethane)
-
Nitrating mixture (e.g., a 3:1 ratio of 65% HNO₃ and 98% H₂SO₄)
-
Quenching solution (e.g., water or a basic solution)
-
Solvent for extraction (e.g., chloroform)
Equipment:
-
Syringe pumps or HPLC pumps
-
T-mixer or other micromixer
-
Temperature-controlled reactor coil (e.g., PFA tubing in a heated bath)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
System Setup: The pumps, mixer, reactor coil, and back pressure regulator are connected in series. The reactor coil is placed in a heating bath set to the desired temperature (e.g., 130°C).
-
Pumping of Reagents: The DNT solution and the nitrating mixture are pumped at precise flow rates into the T-mixer.
-
Reaction: The mixed reagent stream flows through the heated reactor coil. The residence time is controlled by the total flow rate and the reactor volume (e.g., 20 minutes).
-
Quenching: The product stream exiting the reactor is continuously mixed with a quenching solution to stop the reaction.
-
Workup: In some setups, an in-line extraction can be performed by introducing an immiscible solvent to dissolve the product and separate it from the aqueous acid phase.[4]
-
Isolation: The product is collected from the organic phase after solvent removal.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the experimental workflows for traditional batch and continuous flow synthesis of substituted nitroaromatics.
Conclusion
For the synthesis of substituted nitroaromatics, continuous flow chemistry presents compelling advantages over traditional batch methods, particularly in the realms of safety, efficiency, and scalability.[3][4] The ability to precisely control reaction parameters in a miniaturized environment mitigates the significant risks associated with these highly exothermic reactions.[1][2][3] While batch chemistry remains a viable and accessible option for small-scale laboratory synthesis, the data strongly supports the adoption of flow chemistry for process development, scale-up, and manufacturing, especially in the pharmaceutical and fine chemical industries where safety, consistency, and efficiency are paramount. The transition to flow not only enhances the safety profile of nitration reactions but also opens up new processing windows that can lead to higher yields, improved selectivity, and ultimately, more sustainable chemical production.
References
- 1. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. vapourtec.com [vapourtec.com]
- 5. Case Study: Increasing yield and safety of a nitration process - Ypso Facto [ypsofacto.com]
- 6. aragen.com [aragen.com]
- 7. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. corning.com [corning.com]
A Comparative Guide to Regioselectivity in Reactions of Polyhalogenated Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reaction Outcomes with Supporting Experimental Data
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated nitrobenzenes is a critical consideration in the synthesis of a wide array of functional molecules, from pharmaceuticals to materials. The strategic placement of substituents on the aromatic ring is dictated by a complex interplay of electronic and steric factors. This guide provides a comparative analysis of regioselectivity in these reactions, supported by experimental data, to aid in the rational design of synthetic routes.
Factors Influencing Regioselectivity
The outcome of nucleophilic aromatic substitution on polyhalogenated nitrobenzenes is primarily governed by the following factors:
-
Activating Group Position: The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. Its ability to stabilize the negatively charged Meisenheimer intermediate is greatest when it is positioned ortho or para to the site of nucleophilic attack.[1] This stabilization is a key determinant of the reaction's regioselectivity.
-
Leaving Group Identity: The nature of the halogen atom being displaced significantly influences the reaction rate. In SNAr reactions, the "element effect" is often observed, where the reactivity order is F > Cl ≈ Br > I.[2] This is contrary to the trend in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[2]
-
Nucleophile: The nature of the incoming nucleophile can also influence the regioselectivity, although to a lesser extent than the electronic effects of the ring substituents.
-
Solvent: The solvent can affect the rates of reaction and, in some cases, the regioselectivity by solvating the intermediates and transition states differently.[3]
Comparative Experimental Data
The following tables summarize quantitative data from studies on the regioselectivity of SNAr reactions with various polyhalogenated nitrobenzenes.
Table 1: Leaving Group Effect in the Reaction of 1-X-2,4-dinitrobenzenes with Piperidine in Methanol
This table illustrates the "element effect" on the rate of reaction for a common substrate.
| Leaving Group (X) | Relative Rate (kX/kI) |
| F | 3300 |
| Cl | 1.6 |
| Br | 1.0 |
| I | 1.0 |
Data sourced from a study on the element effect in nucleophilic aromatic substitution reactions.[2]
Table 2: Regioselectivity in the Reaction of Dihalonitrobenzenes with Nucleophiles
This table provides a comparison of the regiochemical outcomes for different dihalonitrobenzene isomers.
| Substrate | Nucleophile | Major Product | Minor Product(s) | Reference |
| 3,4-Dichloronitrobenzene | Sodium Methoxide | 2-Chloro-4-nitroanisole | 2-Chloro-5-nitroanisole | [4] |
| 2,4-Dichloronitrobenzene | Ammonia | 4-Chloro-2-nitroaniline | 2-Chloro-4-nitroaniline | |
| 2,5-Dichloronitrobenzene | Sodium Ethoxide | 2-Chloro-5-nitrophenetole | 4-Chloro-3-nitrophenetole |
Note: Specific yield and isomer ratio data for all combinations were not available in a single comprehensive source. The major products are predicted based on the principles of Meisenheimer intermediate stabilization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Synthesis of N-(2,4-dinitrophenyl)piperidine from 1-Fluoro-2,4-dinitrobenzene and Piperidine[2]
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
Piperidine
-
Methanol (anhydrous)
-
Sodium hydroxide solution (standardized)
-
Phenolphthalein indicator
Procedure:
-
Solutions of 1-fluoro-2,4-dinitrobenzene (ca. 0.02 M) and piperidine (ca. 0.04 M) were prepared in anhydrous methanol and thermally equilibrated at 25.0 °C.
-
Equal volumes of the two solutions were mixed to initiate the reaction.
-
The progress of the reaction was monitored by periodically withdrawing aliquots and quenching them in a known excess of standardized sodium hydroxide solution.
-
The unreacted piperidine was back-titrated with standardized acid using phenolphthalein as an indicator.
-
The rate constants were calculated from the decrease in piperidine concentration over time.
Synthesis of 2-Chloro-4-nitroanisole from 3,4-Dichloronitrobenzene and Sodium Methoxide[4][5]
Materials:
-
3,4-Dichloronitrobenzene
-
Sodium methoxide
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 3,4-dichloronitrobenzene in anhydrous methanol was prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A solution of sodium methoxide in methanol was added dropwise to the stirred solution of 3,4-dichloronitrobenzene at room temperature.
-
The reaction mixture was then heated to reflux and the progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and the methanol was removed under reduced pressure.
-
The residue was partitioned between water and dichloromethane.
-
The organic layer was separated, washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent was evaporated to yield the crude product, which was then purified by column chromatography on silica gel to afford 2-chloro-4-nitroanisole.
Visualization of Reaction Pathways
The regioselectivity in the reaction of 3,4-dichloronitrobenzene with a nucleophile can be visualized as a decision-making workflow based on the stability of the possible Meisenheimer intermediates.
This guide provides a foundational understanding of the factors governing regioselectivity in the SNAr reactions of polyhalogenated nitrobenzenes. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and outcomes tailored to the substrates and nucleophiles of interest.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chegg.com [chegg.com]
literature review of the applications of bromodifluoronitrobenzene isomers
A Comparative Guide to the Applications of Bromodifluoronitrobenzene Isomers in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, halogenated nitroaromatic compounds are indispensable building blocks. Among these, bromodifluoronitrobenzene isomers offer a unique combination of reactive sites, allowing for sequential and regioselective functionalization. The interplay of the bromo, difluoro, and nitro substituents governs the reactivity and dictates the synthetic applications of each isomer. This guide provides a comparative overview of common bromodifluoronitrobenzene isomers, summarizing their applications and relative reactivity in key synthetic transformations, supported by established chemical principles and examples from the literature.
Isomer Overview and Synthetic Utility
The positions of the bromine, fluorine, and nitro groups on the benzene ring significantly influence the molecule's electronic properties and steric environment. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The fluorine atoms can modulate the acidity of adjacent protons and influence the overall lipophilicity and metabolic stability of the final products, making these isomers valuable in pharmaceutical and agrochemical research.[1][2][3]
Below is a summary of some common bromodifluoronitrobenzene isomers and their documented applications:
| Isomer | CAS Number | Key Applications |
| 1-Bromo-2,4-difluoro-5-nitrobenzene | 345-24-4 | Intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Used in materials science for developing polymers and dyes with enhanced thermal stability and chemical resistance.[1] Explored as a biological probe in drug discovery.[1] |
| 1-Bromo-2,3-difluoro-5-nitrobenzene | 374633-24-6 | Pivotal in synthesizing fluorinated pharmaceuticals such as kinase inhibitors.[2] Exhibits antimicrobial and cytotoxic properties, with the nitro group playing a crucial role.[2] |
| 5-Bromo-1,2-difluoro-3-nitrobenzene | 1261988-16-2 | A versatile and electron-deficient building block for organic synthesis.[3] Used in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy and novel pyrazole-based fungicides.[3] Employed in the creation of fluorinated polymers and organic electronic materials.[3] |
| 1-Bromo-2,5-difluoro-4-nitrobenzene | 345-24-4 | Utilized as an intermediate in pharmaceutical synthesis.[4] |
| 1-Bromo-3,5-difluoro-2-nitrobenzene | 884494-38-6 | A versatile intermediate for organic synthesis with multiple reactive centers.[5] |
| 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 | A highly reactive building block for a wide array of synthetic transformations.[6] Serves as a raw material in the pharmaceutical industry and for the development of advanced materials and fine chemicals.[6] |
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
The rate of SNAr reactions is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the stability of the intermediate Meisenheimer complex. The nitro group is a powerful activating group, and its position relative to the leaving group (fluorine or bromine) is critical. Generally, a nitro group positioned ortho or para to the leaving group provides the best activation through resonance stabilization of the Meisenheimer complex.
Predicted Reactivity Order for SNAr (Displacement of Fluorine):
Isomers with the nitro group ortho or para to a fluorine atom are expected to be the most reactive. For example, in 5-bromo-1,2-difluoro-3-nitrobenzene , the fluorine at the 2-position is activated by the ortho-nitro group, and the fluorine at the 1-position is activated by the meta-nitro group. Therefore, the fluorine at the 2-position is expected to be more susceptible to nucleophilic attack. In 1-bromo-2,4-difluoro-5-nitrobenzene , the fluorine at the 4-position is para to the nitro group and the fluorine at the 2-position is ortho to the nitro group, making both highly activated.
A general workflow for a typical SNAr reaction is depicted below:
A typical experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The reactivity in these reactions is generally less sensitive to the electronic effects of the nitro and fluoro groups compared to SNAr, but steric hindrance around the C-Br bond can play a significant role. Isomers with less sterically hindered bromine atoms are expected to undergo oxidative addition to the palladium catalyst more readily.
For instance, in 1-bromo-3,5-difluoro-2-nitrobenzene , the bromine is flanked by a nitro and a fluoro group, which could present some steric hindrance. In contrast, the bromine in 5-bromo-1,3-difluoro-2-nitrobenzene is less sterically encumbered.
The catalytic cycle for a Suzuki-Miyaura coupling reaction is illustrated below:
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed experimental procedures should be optimized for each specific isomer and reaction. However, a general protocol for each key reaction type is provided below.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of the bromodifluoronitrobenzene isomer (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or THF) is added the nucleophile (1.0-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-3.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: A reaction vessel is charged with the bromodifluoronitrobenzene isomer (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DME) is added.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired biaryl product.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Safe Disposal of 2-Bromo-1,5-difluoro-3-nitrobenzene: A Procedural Guide
Core Safety and Hazard Information
Proper handling and disposal of 2-Bromo-1,5-difluoro-3-nitrobenzene are critical to ensure laboratory safety and environmental protection. This compound is presumed to be hazardous, sharing properties with other halogenated nitrobenzenes.
Key Hazard Statements for Similar Compounds:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data from the safety data sheets of related halogenated nitrobenzene compounds. This information should be used as a general guideline for assessing the potential hazards of this compound.
| Property | Value | Compound Reference |
| Physical State | Liquid | 4-Bromo-1-fluoro-2-nitrobenzene |
| Appearance | Dark yellow | 4-Bromo-1-fluoro-2-nitrobenzene |
| Melting Point | 18 - 20 °C | 4-Bromo-1-fluoro-2-nitrobenzene |
| Boiling Point | 240 - 241 °C @ 760 mmHg | 4-Bromo-1-fluoro-2-nitrobenzene |
| Flash Point | 110 °C | 4-Bromo-1-fluoro-2-nitrobenzene |
Data sourced from the Safety Data Sheet for 4-Bromo-1-fluoro-2-nitrobenzene.[1]
Detailed Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The following is a general, step-by-step protocol for the disposal of this and similar chemical compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling the material, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Step 2: Waste Collection and Storage
-
Collect waste material in its original container or a suitable, labeled, and closed container for disposal.[2]
-
Do not mix with other waste materials.[2]
-
Store in a well-ventilated place.[1] Keep the container tightly closed.[1]
-
Handle uncleaned containers as you would the product itself.[2]
Step 3: Spill and Leak Management
In the event of a spill or leak:
-
Ventilation: Ensure adequate ventilation in the affected area.
-
Containment: Cover drains to prevent the material from entering them.[2] Collect, bind, and pump off spills.[2]
-
Clean-up: Take up the material and dispose of it properly.[2] Clean the affected area thoroughly.[2]
-
Environmental Precautions: Do not let the product enter drains.[2]
Step 4: Final Disposal
-
Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Regulatory Compliance: All disposal methods must be in accordance with national and local regulations.[2]
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of halogenated aromatic compounds.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound and similar hazardous materials.
References
Personal protective equipment for handling 2-Bromo-1,5-difluoro-3-nitrobenzene
Essential Safety and Handling Guide for 2-Bromo-1,5-difluoro-3-nitrobenzene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from SDSs of structurally similar compounds and should be used as a precautionary baseline. It is imperative to perform a thorough risk assessment and consult with a qualified safety professional before handling any new chemical. This guide is intended for researchers, scientists, and drug development professionals.
Halogenated nitroaromatic compounds are recognized as hazardous materials. Structurally similar chemicals are classified as skin and eye irritants, harmful if swallowed, and may cause respiratory irritation.[1][2][3][4][5] Therefore, this compound should be handled with the utmost care, assuming it possesses similar toxicological properties.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes.[6][7] A face shield provides an additional layer of protection for the entire face, especially when there is a risk of significant splashing.[6] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material protects against all chemicals. Nitrile gloves offer good resistance to a range of chemicals.[6][7][8] Double gloving provides an extra barrier. Always inspect gloves before use and change them immediately upon contamination.[6] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin.[6][9] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects.[6] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3][6][8] If engineering controls are insufficient, a respirator may be required, necessitating a formal respiratory protection program.[4] |
Hazard Summary of Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally similar to this compound. This data should be used to inform the risk assessment for handling.
| Compound Name | CAS No. | Physical State | Key Hazards |
| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | Liquid | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, harmful if swallowed, in contact with skin or if inhaled.[1] |
| 1-Bromo-2-fluoro-3-nitrobenzene | Not Available | Solid | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation. |
| 1,4-Difluoro-2-nitrobenzene | 364-74-9 | Liquid | Combustible liquid, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation.[3] |
| 1-Bromo-3-nitrobenzene | 585-79-5 | Not Specified | Not classified as a hazardous substance or mixture. |
| 3,5-Difluoronitrobenzene | 2265-94-3 | Not Specified | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[3][8]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
Handling:
-
When weighing the solid compound, do so in a closed container within the hood to prevent the dispersal of dust.[6]
-
If transferring the chemical, use appropriate tools to avoid direct contact.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[1][6]
Post-Handling Procedures:
-
Thoroughly clean the work area at the end of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) should be placed in a dedicated, clearly labeled hazardous waste container.[6][10] Liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container.[7] Do not mix with other incompatible waste streams.
-
Disposal Method: Waste material must be disposed of in accordance with national and local regulations. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[8] Dispose of this container to a hazardous or special waste collection point.[8]
Experimental Workflow
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling of hazardous chemicals.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
